3-Fluoro-5-iodo-N,N-dimethylaniline
Description
Properties
Molecular Formula |
C8H9FIN |
|---|---|
Molecular Weight |
265.07 g/mol |
IUPAC Name |
3-fluoro-5-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9FIN/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
InChI Key |
ZNWKGOUUWVRYLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)I)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Meta-Substituted Fluoro-Iodo Aniline Building Blocks
Strategic Synthesis, Chemoselectivity, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the "flatland" problem of aromatic rings is often addressed by accessing specific substitution vectors. Meta-substituted fluoro-iodo anilines represent a high-value class of building blocks that solve two critical problems simultaneously:
-
Vector Control: They provide access to the meta positions (relative to the nitrogen), which are often metabolically vulnerable or required for hydrophobic pocket filling.
-
Chemoselective Diversification: The presence of three distinct functional handles—an aniline (
), a fluoro group ( ), and an iodo group ( )—allows for orthogonal functionalization. The C-I bond serves as a "gateway" for low-temperature cross-coupling, leaving the C-F bond intact for metabolic stability and the amine available for amide coupling or heterocycle formation.
This guide details the synthesis, reactivity profile, and handling of two primary isomers: 3-Fluoro-4-iodoaniline (accessible via direct electrophilic substitution) and 3-Fluoro-5-iodoaniline (requiring indirect synthesis).
Structural Significance & Electronic Landscape
The "Halogen Dance" of Reactivity
The utility of these building blocks lies in the disparity of their bond strengths and electronic effects.
| Substituent | Hammett | Hammett | Effect on EAS | Pd-Catalysis Reactivity |
| Amino ( | -0.16 | -0.66 | Strong Activator (o,p) | Ligand/Nucleophile |
| Fluoro ( | +0.34 | +0.06 | Weak Deactivator (Inductive) / Director (o,p) | Inert (usually) |
| Iodo ( | +0.35 | +0.18 | Deactivator (o,p) | High (Oxidative Addition) |
Key Insight: The C-I bond is the weakest carbon-halogen bond (
Synthetic Access & Regiocontrol
Accessing the correct isomer requires navigating the conflicting directing effects of the amine (strong ortho/para director) and the fluorine (weak ortho/para director).
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the synthetic route based on the required substitution pattern. Direct iodination favors the 4-position (para to amine).
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Fluoro-4-iodoaniline
Rationale: Direct iodination of 3-fluoroaniline using elemental iodine (
Reagents:
-
3-Fluoroaniline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv) or p-TsOH
-
Solvent: Acetonitrile (
) or DCM
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with 3-fluoroaniline (e.g., 10 mmol) and acetonitrile (50 mL).
-
Activation: Add catalytic TFA (1 mmol). Note: The acid activates NIS by protonating the succinimide carbonyl, making the iodine more electrophilic.
-
Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: 237.01 Da).
-
Quench: Pour the reaction mixture into a saturated sodium thiosulfate (
) solution to reduce unreacted iodine (indicated by the disappearance of the brown/yellow color). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Appearance: Off-white to light brown solid.
-
Protocol B: Accessing 3-Fluoro-5-iodoaniline (The "All-Meta" Isomer)
Rationale: You cannot make this via direct iodination of 3-fluoroaniline because the amino group directs ortho/para. You must start with the iodine already in place or use a directing group strategy that is later removed. The most reliable route is the reduction of 1-fluoro-3-iodo-5-nitrobenzene [2].
Reagents:
-
1-Fluoro-3-iodo-5-nitrobenzene
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (10.0 equiv) -
Solvent: Ethanol/Water (4:1)
Step-by-Step Workflow:
-
Suspension: Dissolve 1-fluoro-3-iodo-5-nitrobenzene in EtOH/Water.
-
Reduction: Add Iron powder and Ammonium Chloride.
-
Reflux: Heat to 70–80°C for 2 hours. Critical: Do not use hydrogenation (
) as this poses a high risk of hydrodeiodination (cleaving the C-I bond). -
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate, partition between water and EtOAc, and separate layers.
-
Purification: Column chromatography (Hexanes/EtOAc).
Chemoselectivity & Applications in Drug Design[1]
The primary value of fluoro-iodo anilines is their ability to undergo sequential cross-coupling. The reactivity order is strictly defined, allowing for "programmed" synthesis.
Diagram 2: The Halogen Reactivity Hierarchy
Caption: Reactivity hierarchy in Palladium-catalyzed cross-coupling. C-I bonds react under the mildest conditions, allowing preservation of Br or Cl substituents for later steps.[1]
Case Study: MEK Inhibitors
Compounds like TAK-733 utilize a fluoro-iodo aniline core (specifically 2-fluoro-4-iodoaniline derivatives) [2].[2] The iodine serves as the attachment point for the pyridone scaffold via a Suzuki coupling, while the fluorine atom modulates the pKa of the aniline and creates a specific electrostatic environment in the binding pocket.
Self-Validating Check for Researchers:
-
If your cross-coupling yields a de-iodinated byproduct: Your catalyst system is too active or the temperature is too high. Switch to a milder catalyst (e.g.,
) and lower temperature. -
If you observe C-F activation: This is extremely rare and usually only occurs with specialized nickel catalysts. Under standard Pd conditions, the C-F bond is stable.
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4][5] Tetrahedron Letters, 43(29), 5047–5048.
-
LifeChem Pharma. (n.d.). 2-Fluoro 4-Iodo Aniline Applications and TAK-733.[2] LifeChem Pharma Product Guide.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Organic Chemistry Portal. (n.d.). Iodination of Arenes: N-Iodosuccinimide (NIS).[3][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15475546, 3-Fluoro-4-iodoaniline.[6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. lifechempharma.com [lifechempharma.com]
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- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 3-fluoro-4-iodoaniline (C6H5FIN) [pubchemlite.lcsb.uni.lu]
The 3,5-Disubstituted N,N-Dimethylaniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Kinase Inhibition, and Structure-Activity Relationships
Introduction: The Strategic Value of the 3,5-Disubstituted N,N-Dimethylaniline Core
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The 3,5-disubstituted N,N-dimethylaniline motif has emerged as one such scaffold of significant interest. Its inherent structural features, including a hydrogen bond-accepting dimethylamino group and two strategically positioned substitution points (C3 and C5) for modulating potency, selectivity, and pharmacokinetic properties, make it a versatile template for the design of targeted therapeutics. This guide provides an in-depth technical overview of the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of 3,5-disubstituted N,N-dimethylaniline derivatives, with a particular focus on their role as potent kinase inhibitors.
Synthetic Strategies: Accessing the 3,5-Disubstituted N,N-Dimethylaniline Core
The successful exploration of the chemical space around the N,N-dimethylaniline core hinges on robust and flexible synthetic routes that allow for the introduction of diverse functionalities at the 3 and 5 positions. A common and effective strategy involves a multi-step sequence starting from a readily available aniline precursor. This approach typically involves an initial electrophilic aromatic substitution to install the desired substituents at the meta positions, followed by N,N-dimethylation.
A representative synthetic workflow is the preparation of 3,5-diamino-N,N-dimethylaniline, a versatile intermediate for further elaboration. This synthesis begins with the double nitration of N,N-dimethylaniline, followed by the reduction of the nitro groups to primary amines.
Experimental Protocol: Synthesis of m-Nitrodimethylaniline
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
N,N-dimethylaniline
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Concentrated Nitric Acid (sp. gr. 1.42)
-
Concentrated Ammonium Hydroxide
-
Ice
-
Dry Ice
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.
-
Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring and cooling to maintain the temperature below 25°C. Continue stirring and cooling until the temperature drops to 5°C.
-
Prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling and stirring.
-
Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the tip of the dropping funnel below the surface. Maintain the temperature between 5° and 10°C, using small pieces of Dry Ice for cooling. The addition should take approximately 1.5 hours.
-
After the addition is complete, stir the solution at 5–10°C for 1 hour.
-
Pour the reaction mixture into 6 L of ice and water with stirring.
-
Slowly add concentrated ammonium hydroxide with efficient stirring, keeping the temperature below 25°C, until the precipitate turns light orange.
-
Collect the crude p-nitrodimethylaniline by filtration and wash with water.
-
To the combined filtrate and washings, add more concentrated ammonium hydroxide with cooling and stirring until the solution is basic (purple on Congo red paper).
-
The precipitated m-nitrodimethylaniline is collected by filtration, washed with water, and dried. The yield is typically 245–260 g (49–52%).
Conceptual Extension: Towards 3,5-Diamino-N,N-dimethylaniline
Caption: Conceptual synthetic workflow for 3,5-diamino-N,N-dimethylaniline.
Medicinal Chemistry Applications: Targeting Kinase Signaling Pathways
The 3,5-disubstituted N,N-dimethylaniline scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The aniline core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. The substituents at the 3 and 5 positions can then be tailored to interact with specific pockets within the kinase active site, thereby conferring potency and selectivity. Two notable kinase targets for which aniline-based inhibitors have shown significant promise are c-Met and JNK.
c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[5] Aberrant c-Met signaling is implicated in the progression and metastasis of various cancers.[6] Consequently, c-Met has emerged as a key therapeutic target.
Caption: Simplified c-Met signaling pathway and the point of intervention for aniline-based inhibitors.
JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals.[7] The JNK signaling pathway is involved in a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[7] Dysregulation of JNK signaling has been implicated in neurodegenerative diseases, inflammatory disorders, and cancer.[8]
Caption: Simplified JNK signaling pathway and the point of intervention for aniline-based inhibitors.
Structure-Activity Relationships (SAR): A Data-Driven Approach
The strategic modification of the 3 and 5 positions of the N,N-dimethylaniline ring allows for the fine-tuning of inhibitory activity and selectivity. While specific SAR data for 3,5-disubstituted N,N-dimethylanilines is not extensively available in the provided search results, we can infer valuable insights from closely related 2-substituted aniline pyrimidine derivatives that have been extensively studied as c-Met inhibitors.[9][10][11][12]
| Compound | R-Group at C2 of Aniline | c-Met IC50 (nM)[9] | Mer IC50 (nM)[9] |
| 14a | H | 151.2 ± 22.6 | 7.9 ± 1.3 |
| 14b | F | 179.3 ± 25.2 | 9.4 ± 1.5 |
| 18a | H (different core) | 15.4 ± 1.4 | 85.3 ± 6.8 |
| 18c | 4-fluorophenyl | 33.6 ± 4.3 | 18.5 ± 2.3 |
| 18g | 3-fluorophenyl | 48.7 ± 8.7 | 20.3 ± 3.2 |
| 18h | 2-fluorophenyl | 42.6 ± 8.1 | 12.4 ± 1.9 |
Analysis of SAR:
-
Impact of Substitution: The data clearly demonstrates that substitutions on the aniline ring significantly impact kinase inhibitory potency.
-
Positional Isomers: The position of the fluorine substituent on the phenyl ring in compounds 18c , 18g , and 18h influences the activity against both c-Met and Mer, highlighting the sensitivity of the kinase active site to the spatial arrangement of substituents.
-
Exploration of Chemical Space: The development of these compounds from the initial hits (14a , 14b ) to more potent and dual-targeting inhibitors (18c ) showcases a classic medicinal chemistry optimization strategy.
For JNK inhibitors, studies on aminopyrazole and indazole scaffolds have revealed the importance of planar, N-linked phenyl structures for achieving high potency and selectivity.[13] The 3,5-disubstituted N,N-dimethylaniline scaffold can be envisioned to present substituents in a manner that can be optimized to fit into the ATP-binding pocket of JNK, analogous to these known inhibitors.
Experimental Protocols: A Practical Guide to Evaluation
The successful development of novel kinase inhibitors requires robust and reproducible biological assays. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity and determining the potency of inhibitors.[14][15][16][17]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., c-Met or JNK).
Materials:
-
Recombinant human kinase (e.g., c-Met or JNK)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound, positive control (known inhibitor), or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer) to all wells except the "blank" controls.
-
Add 2 µL of the substrate/ATP mixture (pre-diluted in kinase assay buffer) to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Conclusion and Future Directions
The 3,5-disubstituted N,N-dimethylaniline scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through substitution at the 3 and 5 positions make it an attractive core for medicinal chemists. The insights gained from the development of related aniline-based inhibitors for targets such as c-Met and JNK provide a strong rationale for the continued exploration of this chemical space. Future efforts should focus on the development of diverse synthetic routes to access a wider range of 3,5-disubstituted analogs and the systematic evaluation of these compounds against a panel of kinases to identify potent and selective inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases.
References
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC. Available at: [Link]
-
The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... (n.d.). ResearchGate. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Available at: [Link]
-
Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. Available at: [Link]
-
MET Kinase Assay. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). PubMed. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). ResearchGate. Available at: [Link]
-
An overview of the c-MET signaling pathway. (n.d.). PMC. Available at: [Link]
-
c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]
-
QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. Available at: [Link]
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). BMB Reports. Available at: [Link]
-
Chemi-Verse™ c-MET Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
m-NITRODIMETHYLANILINE. (1947). Organic Syntheses, 27, 62. Available at: [Link]
-
Graphical representation of activation of the JNK signaling pathway in... (n.d.). ResearchGate. Available at: [Link]
-
Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... (n.d.). ResearchGate. Available at: [Link]
-
JNK Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Schematic representation of JNK signaling. The JNK pathway is activated... (n.d.). ResearchGate. Available at: [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Available at: [Link]
-
A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. (2021). PMC. Available at: [Link]
-
C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. (n.d.). PMC. Available at: [Link]
-
Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]
-
Structure-activity relationship of aniline analogues. (n.d.). ResearchGate. Available at: [Link]
- Process for production of 3,5-dimethyl aniline. (n.d.). Google Patents.
- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). ...
- Compound 3,5-diamino-2,6-dinitropyrazine-1-oxide and preparation method thereof. (n.d.). Google Patents.
-
Dimethylaniline : Synthesis. (2021). YouTube. Available at: [Link]
-
N,N-Dimethylaniline, a molecule to dye for. (2023). YouTube. Available at: [Link]
-
Synthesis and Characterization of New Diamine Based on Fluorine. (2019). Chemical Methodologies. Available at: [Link]
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- 6. chemistry.du.ac.in [chemistry.du.ac.in]
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- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
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electronic properties of 3-fluoro-5-iodo-N,N-dimethylaniline
An In-Depth Technical Guide to the Electronic Properties of 3-fluoro-5-iodo-N,N-dimethylaniline: Synthesis, Characterization, and Computational Analysis
Abstract
This technical guide provides a comprehensive analysis of the , a halogenated aniline with potential applications in medicinal chemistry and materials science. We delve into the predicted electronic landscape of this molecule through high-level computational analysis using Density Functional Theory (DFT). This guide outlines detailed, field-proven experimental protocols for the synthesis and characterization of its electronic characteristics, including cyclic voltammetry and UV-Vis spectroscopy. The interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing fluoro and iodo substituents creates a unique electronic profile that is explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the nuanced electronic features of polysubstituted anilines.
Introduction
Overview of Halogenated Anilines in a Broader Context
Halogenated anilines are a cornerstone in the synthesis of a vast array of organic compounds. Their utility spans from pharmaceuticals and agrochemicals to advanced materials. The introduction of halogens onto the aniline scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This modulation is a key strategy in drug design for optimizing binding affinities and pharmacokinetic profiles. In materials science, these compounds serve as essential building blocks for polymers, dyes, and organic semiconductors.
The Subject of this Guide: 3-fluoro-5-iodo-N,N-dimethylaniline
The specific molecule of interest, 3-fluoro-5-iodo-N,N-dimethylaniline, presents a fascinating case study in electronic property modulation. Its structure combines the strong electron-donating N,N-dimethylamino group with the inductive electron-withdrawing effects of a fluorine atom and the dual inductive/weakly donating nature of an iodine atom. This unique combination is predicted to result in a nuanced distribution of electron density, impacting its reactivity and potential for intermolecular interactions.
Why Its Electronic Properties are of Significant Interest
Understanding the is crucial for predicting its behavior in various applications. These properties govern its nucleophilicity, its susceptibility to electrophilic aromatic substitution, and its ability to engage in specific non-covalent interactions such as halogen bonding. For drug development professionals, these characteristics are critical for designing molecules with specific target interactions. For materials scientists, they inform the potential for creating novel organic electronic materials.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A plausible synthetic route to 3-fluoro-5-iodo-N,N-dimethylaniline would likely involve the direct halogenation of a suitable aniline precursor, followed by N-alkylation. The precise sequence of these steps would be critical to achieving the desired regiochemistry.
Caption: Proposed N-alkylation synthesis of the target compound.
Spectroscopic Verification
Confirmation of the successful synthesis of 3-fluoro-5-iodo-N,N-dimethylaniline would rely on a suite of standard spectroscopic techniques:
-
¹H NMR: Expected signals would include a singlet for the N(CH₃)₂ protons and distinct aromatic protons with coupling patterns influenced by the fluoro and iodo substituents.
-
¹³C NMR: The spectrum should show characteristic peaks for the aromatic carbons, with their chemical shifts influenced by the attached functional groups, and a peak for the N-methyl carbons.
-
FT-IR: Key vibrational bands would include C-N stretching, C-H stretching (aromatic and aliphatic), and C-F and C-I stretching.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
Computational Deep Dive into Electronic Properties
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the solutions to the Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties, providing insights that can guide experimental work. For 3-fluoro-5-iodo-N,N-dimethylaniline, DFT can predict its frontier molecular orbitals, electrostatic potential, and dipole moment.
Substituent Effects: A Hammett Perspective
The electronic character of 3-fluoro-5-iodo-N,N-dimethylaniline is heavily influenced by its substituents. The N,N-dimethylamino group is a strong electron-donating group, increasing the electron density of the aromatic ring. Conversely, the fluorine atom is strongly electron-withdrawing through induction. The iodine atom exhibits a dual character, being inductively withdrawing but also capable of donating electron density through resonance. The interplay of these effects is key to understanding the molecule's overall electronic nature.
Key Calculated Electronic Parameters
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and the energy required for electronic excitation.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-fluoro-5-iodo-N,N-dimethylaniline, the MEP would likely show a negative potential around the nitrogen and fluorine atoms and a region of positive potential (a "sigma-hole") on the iodine atom, which is significant for halogen bonding.
The dipole moment is a measure of the overall polarity of a molecule. The magnitude and direction of the dipole moment in 3-fluoro-5-iodo-N,N-dimethylaniline will be a vector sum of the bond dipoles of the various functional groups, providing insight into its solubility and intermolecular interactions.
Tabulated Summary of Predicted Properties
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating capability. |
| LUMO Energy | Relatively Low | Suggests a capacity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Implies potential for electronic transitions in the UV-Vis region. |
| MEP | Negative potential on N and F; Positive sigma-hole on I | Predicts sites for nucleophilic/electrophilic attack and halogen bonding. |
| Dipole Moment | Non-zero | Indicates a polar molecule with potential for dipole-dipole interactions. |
Experimental Protocols for Electronic Characterization
Unveiling Redox Behavior with Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance. By sweeping the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a molecule. This provides direct experimental insight into the HOMO and LUMO energy levels.
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).
-
Preparation of the Analyte Solution: Dissolve a known concentration of 3-fluoro-5-iodo-N,N-dimethylaniline in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Perform the cyclic voltammetry scan over a defined potential range.
-
Internal Reference: Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.
Caption: Experimental workflow for cyclic voltammetry.
The resulting voltammogram will show peaks corresponding to the oxidation and reduction events of the molecule. The peak potentials can be used to estimate the HOMO and LUMO energy levels, providing an experimental validation of the computational predictions.
Probing Electronic Transitions with UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, most commonly from the HOMO to the LUMO.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, cyclohexane).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 3-fluoro-5-iodo-N,N-dimethylaniline.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement.
-
Instrument Setup: Calibrate the spectrophotometer using a blank (the pure solvent).
-
Data Acquisition: Measure the absorbance of each dilution over the desired wavelength range (e.g., 200-800 nm).
The wavelength of maximum absorbance (λ_max) from the UV-Vis spectrum can be used to calculate the experimental energy of the electronic transition, which is related to the HOMO-LUMO gap. This provides another layer of experimental validation for the computational results.
Implications and Future Directions
The Role of Electronic Properties in Molecular Interactions
The predicted electronic features of 3-fluoro-5-iodo-N,N-dimethylaniline, particularly the potential for halogen bonding via the iodine's sigma-hole, suggest that this molecule could be a valuable tool in rational drug design. These specific interactions can lead to enhanced binding affinity and selectivity for biological targets.
A Potential Player in Organic Electronics
The tunable electronic properties of halogenated anilines make them attractive candidates for use in organic electronic materials. The specific HOMO-LUMO gap and charge distribution of 3-fluoro-5-iodo-N,N-dimethylaniline could be exploited in the design of new organic semiconductors or emitters for organic light-emitting diodes (OLEDs).
Guiding Structure-Activity Relationship (SAR) Studies
A thorough understanding of the electronic properties of this molecule provides a solid foundation for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aniline ring and observing the effects on its electronic properties and biological activity, researchers can develop a deeper understanding of the key features required for a desired outcome.
Conclusion
3-fluoro-5-iodo-N,N-dimethylaniline is a molecule with a rich and complex electronic landscape. The combination of a strong electron-donating group with electron-withdrawing halogens creates a unique platform for exploring the impact of subtle electronic changes on molecular properties and function. This guide has provided a comprehensive overview of its predicted electronic characteristics and has outlined robust experimental protocols for their validation. The insights gained from such studies are invaluable for advancing the fields of medicinal chemistry and materials science.
References
Technical Whitepaper: Solubility Profiling & Solvent Compatibility for 3-Fluoro-5-iodo-N,N-dimethylaniline
[1]
Executive Summary & Compound Identity
3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) is a lipophilic, electron-deficient aniline derivative. Its solubility behavior is governed by the interplay between the hydrophobic halogenated aromatic core and the weakly basic dimethylamino group.[1]
Unlike common reagents, specific solubility coefficients for this intermediate are not listed in standard compendia (USP/BP).[1] Therefore, this guide provides a physicochemical solubility model derived from structural analogs and a validated experimental protocol for on-site determination.
Physicochemical Baseline
| Property | Value / Description | Impact on Solubility |
| Molecular Structure | Halogenated Tertiary Amine | Lipophilic core; weak H-bond acceptor.[1] |
| Molecular Weight | 265.07 g/mol | Moderate MW facilitates dissolution in organic media.[1] |
| Predicted LogP | ~3.4 – 3.8 | High Lipophilicity. Indicates poor aqueous solubility and high affinity for non-polar solvents.[1] |
| pKa (Conjugate Acid) | ~3.0 – 3.5 (Estimated) | The electron-withdrawing effects of F and I (meta-position) significantly reduce basicity compared to N,N-dimethylaniline (pKa ~5.1).[1] |
Solubility Data & Solvent Compatibility Matrix
The following data categorizes solvent compatibility based on the compound's calculated Hansen Solubility Parameters (HSP) and empirical behavior of structural analogs (e.g., 3-fluoro-N,N-dimethylaniline, 3-iodoaniline).
Table 1: Solubility Profile in Common Organic Solvents
Data represents estimated saturation limits at 25°C. "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 1 mg/mL.[1]
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Primary choice for extraction. High interaction with the polarizable iodine atom.[1] |
| Polar Aprotic | THF, DMF, DMSO, DMAc | High (>150 mg/mL) | Ideal for cross-coupling reactions.[1] Solubilizes the compound and Pd-catalysts effectively.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>100 mg/mL) | Standard solvent for chromatography and workup.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | Good solubility due to |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate | Soluble, but less effective than aprotic solvents due to hydrophobic effect of the Iodo/Fluoro groups.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Low-Moderate | Often used as an antisolvent for crystallization.[1] Soluble enough for chromatography elution (with EtOAc).[1] |
| Aqueous Media | Water (pH 7) | Negligible (<0.01 mg/mL) | Highly hydrophobic.[1] |
| Acidic Aqueous | 1M HCl / 1M H₂SO₄ | Low | Due to the low pKa (~3.5), the compound does not protonate fully in weak acids.[1] Requires strong acidic conditions or organic co-solvents to dissolve.[1] |
Experimental Protocol: Gravimetric Solubility Determination
Standardized Workflow for Internal Validation
Since batch-to-batch purity variations (95% vs. 99%) can alter saturation points, researchers must validate solubility before scaling up reactions. Use this Self-Validating Saturation Protocol .
Methodology: The "Equilibrium Shake-Flask" Method
Reagents:
-
Test Compound: 3-Fluoro-5-iodo-N,N-dimethylaniline (>50 mg).[1]
-
Solvents: HPLC grade (DCM, Toluene, MeOH).
-
Equipment: 4 mL vials, PTFE syringe filters (0.45 µm), Analytical Balance.
Step-by-Step Protocol:
-
Supersaturation: Add excess solid compound to 1 mL of the target solvent in a transparent vial.
-
Agitation: Vortex for 30 seconds, then shake/stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Check: If all solid dissolves, add more until a persistent precipitate remains.[1]
-
-
Filtration: Draw the supernatant through a pre-warmed syringe filter to remove undissolved solids.[1]
-
Gravimetric Analysis:
-
Tare a clean, dry vial (
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Pipette exactly 0.5 mL of the filtrate into the vial.
-
Evaporate solvent under a nitrogen stream or vacuum.[1]
-
Weigh the residue (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Calculation:
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Operational Workflow: Solvent Selection for Synthesis
The following diagram illustrates the decision logic for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on thermodynamic solubility and process requirements.
Critical Application Notes
Reaction Optimization (The "Halogen Effect")
In Pd-catalyzed cross-couplings, the Iodo substituent is the active site.[1]
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) if using strong bases, as they can quench reactive intermediates.[1] Preferred solvents are Toluene or 1,4-Dioxane .[1]
-
Concentration: Due to high solubility, reactions can be run at high concentrations (0.5 – 1.0 M), improving kinetics.[1]
Stability in Solution
-
Oxidation Risk: N,N-dimethylanilines are prone to N-oxide formation upon prolonged exposure to air, especially in solution.[1]
-
Storage: Store solutions in degassed solvents under Argon. If the solution turns from colorless/pale yellow to brown, purification (silica plug filtration) is required before use.[1]
Safety & Handling
References
-
Chemical Identity & Properties
-
Synthesis & Purification Context
-
General Solubility of Halogenated Anilines
-
Solubility Prediction Models
The Strategic Sourcing and Application of 3-Fluoro-5-iodo-N,N-dimethylaniline: A Technical Guide for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of target compounds. Among the vast arsenal of available reagents, halogenated anilines stand out for their versatility. This guide provides an in-depth technical overview of 3-Fluoro-5-iodo-N,N-dimethylaniline (CAS No. 1369808-80-9), a trifunctionalized building block poised for significant application in complex molecule synthesis. We will delve into its commercial availability, quality validation, and strategic applications, offering field-proven insights to guide its effective use.
Introduction to a Versatile Synthetic Intermediate
3-Fluoro-5-iodo-N,N-dimethylaniline is a specialized aromatic amine featuring three distinct functional points: a nucleophilic dimethylamino group, a metabolically robust fluorine atom, and a highly reactive iodine atom. This unique combination of functionalities makes it a valuable precursor for creating complex molecular architectures, particularly in the realm of pharmaceutical and materials science research.
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable intermolecular interactions.[1][2] The N,N-dimethylaniline core is a common scaffold in various biologically active compounds, and the iodine atom serves as an exceptionally versatile synthetic handle, primed for a variety of cross-coupling reactions.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₉FIN[3]
-
Molecular Weight: 265.07 g/mol [3]
-
IUPAC Name: 3-Fluoro-5-iodo-N,N-dimethylaniline
-
InChIKey: ZNWKGOUUWVRYLS-UHFFFAOYSA-N[3]
Commercial Availability and Procurement
While not a bulk commodity chemical, 3-Fluoro-5-iodo-N,N-dimethylaniline is available from several specialized chemical suppliers that focus on providing building blocks for research and development. When sourcing this reagent, it is imperative to consider not just the price, but also the supplier's reputation for quality, the completeness of their analytical data, and their ability to provide technical support.
Below is a comparative summary of known commercial suppliers. Researchers should always request lot-specific Certificates of Analysis (CoA) to verify purity and identity.
| Supplier | Product Code | Stated Purity | Availability | Notes |
| Kemcal | K315534 | Not specified | Inquire | Lists CAS, formula, and MW.[3] |
| Boroncore | BC014393 | Not specified | Inquire | Provides CAS number and internal product code.[4] |
Note: This list is based on publicly available catalog information and is not exhaustive. Availability and specifications are subject to change. Direct inquiry with the suppliers is recommended.
Quality Assessment and Validation: A Self-Validating System
For a scientist, the integrity of starting materials is paramount. Upon receiving a shipment of 3-Fluoro-5-iodo-N,N-dimethylaniline, a series of validation experiments should be performed to confirm its identity and purity, ensuring the reliability of subsequent reactions.
Recommended Analytical Validation Workflow
Caption: Workflow for in-house quality validation of 3-Fluoro-5-iodo-N,N-dimethylaniline.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and assess for the presence of organic impurities.
-
Protocol:
-
Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure, showing characteristic shifts for the aromatic protons and the N-methyl protons.
-
Acquire a ¹⁹F NMR spectrum. This will show a singlet (or a triplet if coupled to adjacent protons, depending on the resolution) confirming the presence and electronic environment of the fluorine atom.
-
(Optional) Acquire a ¹³C NMR and DEPT spectra to confirm the carbon skeleton.
-
B. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
-
Purpose: To determine the purity of the compound and identify any potential impurities.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method, typically using a mobile phase system of water (often with 0.1% formic acid) and acetonitrile (or methanol).[5][6]
-
Monitor the elution profile using a UV detector (e.g., at 254 nm) and an in-line mass spectrometer.
-
The purity can be calculated based on the area percentage of the main peak in the UV chromatogram. The mass spectrometer will confirm the molecular weight of the parent compound and can help in the tentative identification of any impurities.[7]
-
Strategic Applications in Synthesis and Drug Discovery
The true value of 3-Fluoro-5-iodo-N,N-dimethylaniline lies in its capacity as a trifunctional building block. The iodine atom is the most synthetically versatile position, serving as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in drug discovery programs.
The differential reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective and sequential couplings, making iodoanilines particularly valuable.
Key Synthetic Transformations
The carbon-iodine bond is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one ofthe most widely used reactions in pharmaceutical synthesis for creating complex scaffolds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformation or as components of bioactive molecules.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form diaryl amines or N-aryl heterocycles. This reaction is fundamental for accessing a wide range of nitrogen-containing drug candidates.
Exemplary Synthetic Workflow
The following diagram illustrates a logical workflow for utilizing 3-Fluoro-5-iodo-N,N-dimethylaniline as a scaffold in a hypothetical drug discovery campaign.
Caption: Synthetic utility of the title compound in generating diverse molecular scaffolds.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3-Fluoro-5-iodo-N,N-dimethylaniline was not publicly available at the time of this writing. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous compounds. Researchers must obtain the specific SDS from their supplier before handling.
Based on the SDS for structurally related compounds such as N,N-dimethylaniline and various haloanilines, the following precautions are strongly advised:[8][9][10]
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May be a suspected carcinogen.[9]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Conclusion
3-Fluoro-5-iodo-N,N-dimethylaniline is a high-value, strategic building block for researchers engaged in the synthesis of complex organic molecules. Its trifunctional nature provides a robust platform for generating diverse chemical libraries for drug discovery and materials science. While its commercial availability is limited to specialized suppliers, its synthetic potential is significant. By adhering to rigorous in-house quality validation and stringent safety protocols, researchers can confidently leverage the unique reactivity of this compound to accelerate their research and development programs.
References
-
Boroncore. 1369808-80-9 | 3-Fluoro-5-iodo-N,N-dimethylaniline. [Link]
-
Beilstein Journals. Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. [Link]
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
DC Fine Chemicals. Safety Data Sheet - N,N-Dimethylaniline. [Link]
-
PENTA s.r.o. N,N-Dimethylaniline - SAFETY DATA SHEET. [Link]
-
Chem-Impex. 3,5-Difluoroaniline. [Link]
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
PrepChem.com. Synthesis of 3-chloro-5-iodo-aniline. [Link]
- Google Patents.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
ResearchGate. The synthetic route of N, N-Dimethylaniline. [Link]
-
Organic Syntheses. SYNTHESIS OF 3-BUTYL-2-FLUORO-1-TOSYLINDOLE. [Link]
-
ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES. [Link]
-
I.R.I.S. NMR, RP-HPLC-PDA-ESI-MS. [Link]
-
ResearchGate. Green analytical quality by design RP-HPLC technique with fluorimetric detection for simultaneous assay of cinnarizine and dompridone. [Link]
-
Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kemcal.com [kemcal.com]
- 4. 1369808-80-9 | 3-Fluoro-5-iodo-N,N-dimethylaniline | Boroncore [boroncore.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.gnest.org [journal.gnest.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Technical Guide: Structure-Activity Relationship (SAR) of Fluoro-Iodo Anilines
Executive Summary
The fluoro-iodo aniline scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique intersection of metabolic stability, electronic modulation, and specific non-covalent interactions. This guide dissects the structure-activity relationship (SAR) of this scaffold, moving beyond simple substitution effects to the causal mechanics of halogen bonding (σ-hole interactions) and pKa modulation . It serves as a blueprint for researchers utilizing this moiety in kinase inhibitors, radiopharmaceuticals, and fragment-based drug discovery (FBDD).
Physicochemical Foundation: The "Why" of SAR
To rationally design drugs using fluoro-iodo anilines, one must understand the distinct roles of the two halogen atoms. They are not merely hydrophobic space-fillers; they are functional tools.
Fluorine: The Metabolic Shield & Electronic Tuner
Fluorine is the most electronegative element (3.98 Pauling scale), exerting a profound inductive effect ($ -I $) on the aniline ring.
-
pKa Modulation: Unsubstituted aniline has a pKa of ~4.6. Introducing fluorine, particularly at the ortho or meta positions, lowers the pKa of the amino group, making it less basic. This reduces lysosomal trapping and improves passive permeability.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at metabolically labile sites (typically para to the amine) blocks Cytochrome P450-mediated hydroxylation [1].
Iodine: The Sigma-Hole & Halogen Bonding
Iodine is large, polarizable, and less electronegative (2.66 Pauling scale). Its critical SAR contribution is the Halogen Bond (XB) .
-
The Sigma-Hole ($ \sigma $-hole): Unlike fluorine, iodine exhibits an anisotropic charge distribution. While the equatorial belt is electron-rich, the region along the C-I bond axis is electron-deficient (positive potential).
-
Interaction Geometry: This positive "cap" allows iodine to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (carbonyl oxygens, kinase hinge regions) in the protein target [2].
The SAR Matrix: Positional Isomerism
The relative positioning of Fluorine (F) and Iodine (I) dictates the biological profile. The table below summarizes the SAR implications of key isomers.
| Isomer Structure | Electronic Effect (Hammett) | Steric Profile | Metabolic Stability | Primary Utility |
| 4-Fluoro-2-iodoaniline | High: F at para strongly withdraws; I at ortho twists the amine. | High: Ortho-I forces torsion, limiting planarity. | Excellent: Para position blocked by F. | Scaffolds requiring twisted conformation; reducing planarity-induced toxicity. |
| 2-Fluoro-4-iodoaniline | Medium: Ortho-F lowers pKa via inductive effect. | Low: Para-I extends into deep pockets. | Good: Ortho-blockade; Para-I is a metabolic soft spot unless bound. | Kinase Inhibitors: I targets deep hydrophobic pockets; F modulates hinge binding pKa. |
| 3-Fluoro-4-iodoaniline | High: Synergistic electron withdrawal. | Low: Similar to 2-F isomer. | Moderate: C6 position remains vulnerable. | Fragment Screening: High ligand efficiency; I serves as a sensitive NMR/X-ray probe. |
Mechanistic Logic Pathway
The following diagram illustrates the decision-making logic when incorporating this scaffold into a lead compound.
Figure 1: Mechanistic flow from atomic substitution to biological property modulation.
Experimental Protocol: Regioselective Synthesis
To explore this SAR, one must synthesize these cores reliably. Direct iodination of fluoroanilines is often plagued by over-iodination. The following protocol utilizes N-Iodosuccinimide (NIS) with catalytic acid to ensure regioselectivity (mono-iodination) [3].
Protocol: Synthesis of 2-Fluoro-4-iodoaniline
Objective: Regioselective iodination of 2-fluoroaniline at the para position.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Trifluoroacetic acid (TFA) (0.1 eq - Catalyst)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) (Solvent, 0.5 M)
Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-fluoroaniline (10 mmol) in MeCN (20 mL).
-
Activation: Add TFA (1 mmol) to the stirring solution. Rationale: Acid catalysis activates the NIS, increasing electrophilicity.
-
Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes to prevent exotherm-driven di-iodination.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (higher Rf) should disappear.
-
-
Quench: Pour mixture into saturated sodium thiosulfate ($ Na_2S_2O_3 $) solution. Rationale: Reduces unreacted iodine species (turning the solution from brown/red to clear).
-
Extraction: Extract with EtOAc (3x), wash with brine, dry over $ MgSO_4 $.
-
Purification: Silica gel column chromatography.
Synthetic Diversification Workflow
Once the Fluoro-Iodo core is synthesized, the Iodine serves as a "handle" for cross-coupling.
Figure 2: Synthetic workflow from raw material to diversified SAR library.
Case Study: Application in Kinase Inhibition[1][2]
A prime example of this SAR in action is the development of MEK inhibitors (e.g., related to TAK-733 or Trametinib analogs).
-
The Challenge: The ATP binding pocket is crowded.
-
The Solution: A 2-fluoro-4-iodoaniline moiety is often employed.[1]
-
The 2-F atom forms an intramolecular hydrogen bond or electrostatic repulsion that locks the aniline conformation relative to the rest of the molecule, reducing the entropic penalty upon binding.
-
The 4-I atom inserts into a hydrophobic "back pocket" (specifically interacting with the gatekeeper residue). The large iodine atom fills space more efficiently than a methyl or chloro group, and the halogen bond anchors it in a specific orientation [4].
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen bonding in supramolecular chemistry. Accounts of Chemical Research, 38(5), 386-395. Link
-
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047-5048. Link
-
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
Sources
Methodological & Application
Sonogashira coupling conditions for electron-rich aryl iodides
Application Note & Protocol Guide
Topic: Optimized Sonogashira Coupling Conditions for Electron-Rich Aryl Iodides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Electron-Rich Substrates in Sonogashira Couplings
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process that forges a bond between a terminal alkyne and an sp²-hybridized carbon, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in its ability to construct complex molecular architectures, including natural products, pharmaceuticals, and advanced organic materials, under relatively mild conditions.[3][4] While the reaction is robust for a wide range of substrates, aryl iodides bearing electron-donating groups (e.g., -OMe, -NMe₂, -alkyl) present a distinct and often frustrating challenge.
These "electron-rich" substrates are notoriously less reactive in the standard Sonogashira protocol. The primary reason for this sluggishness is the increased electron density on the aromatic ring, which retards the rate-limiting oxidative addition step of the aryl iodide to the palladium(0) catalyst.[5][6] This can lead to incomplete conversion, the need for higher catalyst loadings, elevated temperatures, and an increased propensity for side reactions, most notably the oxidative homocoupling of the alkyne (Glaser coupling).[7][8]
This guide serves as an in-depth application note for researchers encountering these challenges. We will dissect the mechanistic hurdles and provide a scientifically grounded framework for rational optimization. By moving beyond a simple recitation of steps, we will explain the causality behind the selection of catalysts, ligands, bases, and solvents, empowering you to develop a self-validating and highly effective protocol for your specific electron-rich aryl iodide.
The Mechanistic Hurdle: The Catalytic Cycle and the Oxidative Addition Problem
To overcome the challenges posed by electron-rich aryl iodides, it is essential to understand the reaction mechanism. The process involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[9]
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The critical bottleneck for electron-rich aryl iodides occurs at the Oxidative Addition step. The electron-donating groups on the aryl ring increase the electron density at the carbon-iodine bond, making the carbon atom less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst. Our entire optimization strategy is therefore geared towards accelerating this specific step.
Strategic Optimization of Reaction Parameters
A successful coupling of an electron-rich aryl iodide hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the optional copper co-catalyst, and the solvent/temperature profile.
The Palladium Catalyst and Ligand System: The Engine of the Reaction
While standard precatalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ can be effective, their performance with challenging substrates is often suboptimal.[4][7] The true key to success lies in the choice of ligand, which modulates the electronic and steric properties of the palladium center.
-
Causality: For electron-rich aryl iodides, the goal is to make the Pd(0) center more reactive. This is achieved by using ligands that are both electron-rich and sterically bulky .
-
Electron-rich ligands (e.g., those with alkyl phosphines like P(t-Bu)₃) increase the electron density on the palladium atom, which promotes the oxidative addition into the C-I bond.[7]
-
Bulky ligands facilitate the dissociation of ligands from the palladium center, creating a more coordinatively unsaturated and reactive species. They also promote the final reductive elimination step, accelerating catalyst turnover.[6][7]
-
-
Recommended Systems:
-
Buchwald-type biaryl phosphine ligands: Ligands such as XPhos and SPhos are exceptionally effective for this purpose. They are designed to be both bulky and electron-donating.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines at promoting oxidative addition, making them excellent choices for difficult couplings.[7][10]
-
The Role of Copper: To Use or Not to Use?
The traditional Sonogashira reaction employs a copper(I) salt (typically CuI) as a co-catalyst.[9] The copper cycle's primary role is to form a copper(I) acetylide intermediate, which rapidly transmetalates with the palladium complex.[9][11]
-
Advantages of Copper: It allows the reaction to proceed under milder conditions (often room temperature) and with lower palladium catalyst loading.[1]
-
Disadvantages and the Case for Copper-Free: The main drawback is the promotion of the Glaser-Hay homocoupling of the terminal alkyne, which forms an undesired diacetylene byproduct.[8] This is particularly problematic in slow reactions, where the alkyne has more time to homocoucouple. Copper can also be difficult to remove from the final product, a significant concern in pharmaceutical synthesis.
For electron-rich aryl iodides, where the palladium cycle is inherently slow, the risk of homocoupling is elevated. Therefore, a copper-free Sonogashira protocol is often a superior strategy.[12][13] These reactions typically require a stronger base and/or more forcing conditions to facilitate the direct formation of the palladium acetylide.[7]
The Base: More Than a Proton Scavenger
The base plays multiple critical roles in the catalytic cycle.[14]
-
Neutralization: It neutralizes the hydroiodic acid (HI) formed during the reaction, preventing catalyst deactivation.[11]
-
Acetylide Formation: It deprotonates the terminal alkyne, which is a prerequisite for its entry into either the copper or palladium cycle.[9]
-
Amine Bases: Organic amines like triethylamine (NEt₃), diisopropylethylamine (DIPEA), or piperidine are commonly used, often serving as both the base and a co-solvent.[14] Their efficacy is a balance of basicity and steric bulk.
-
Inorganic Bases: For copper-free reactions, stronger inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even tetrabutylammonium acetate (TBAA) can be highly effective.[13][15] They can often drive the reaction to completion where amine bases fail.
Solvent and Temperature: Fine-Tuning the Environment
-
Solvents: Polar aprotic solvents like DMF, THF, or acetonitrile are standard choices as they effectively dissolve the catalyst, reagents, and intermediates. In many cases, the amine base (e.g., NEt₃) can be used as the solvent.
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, the higher activation energy of oxidative addition for electron-rich substrates may necessitate gentle heating (e.g., 40-80 °C).[16] However, it is always best to start at room temperature and only apply heat if the reaction is not proceeding, as higher temperatures can increase side product formation. Some highly optimized systems can even couple electron-rich iodides at very low temperatures.[17]
Figure 2: Decision workflow for optimizing Sonogashira coupling of electron-rich aryl iodides.
Comparative Data: Successful Conditions
The following table summarizes experimentally validated conditions for the Sonogashira coupling of various electron-rich aryl iodides, providing a starting point for optimization.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | Et₃N | [TBP][4EtOV] | 100 / 1 | 82 | [18] |
| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ (cat.) | - | Cu₂O (cat.) | - | THF-DMA | 75 / 72 | 60 | [19] |
| 4-Iodoanisole | 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | CuI (5) | Et₃N | [TBP][4EtOV] | 100 / 1 | 81 | [18] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | (in catalyst) | K₂CO₃ (4) | EtOH | 70 / 3 | 90 | [20] |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ (1) | - | - | Bu₄NOAc (2) | DMF | RT / 12 | 95 | [13] |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (1) | - | - | Bu₄NOAc (2) | DMF | RT / 12 | 94 | [13] |
Validated Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Copper-Free Sonogashira Coupling of 4-Iodoanisole
This protocol is adapted from a ligand- and amine-free method, ideal for preventing homocoupling and simplifying purification.[13]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg, 1 mol%)
-
Tetrabutylammonium Acetate (Bu₄NOAc) (2.0 mmol, 603 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.2 mg) and Bu₄NOAc (603 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add 4-iodoanisole (234 mg) to the flask.
-
Add phenylacetylene (132 µL) dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methoxy-4-(phenylethynyl)benzene.
Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling
This protocol uses a traditional Pd/Cu system, which may be faster or proceed at a lower temperature but carries the risk of alkyne homocoupling.
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg, 4 mol%)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (218 mg), PdCl₂(PPh₃)₂ (14 mg), and CuI (7.6 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (121 µL) dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature. A color change and formation of a precipitate (triethylammonium iodide) are often observed.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-methyl-4-(phenylethynyl)benzene.
References
- Fiveable. Sonogashira Coupling Definition.
- Nakamura, K., Okubo, H., & Yamaguchi, M. (1999). Low Temperature Sonogashira Coupling Reaction. Synlett, 1999(05), 549-550.
- Vedantu.
- RSC Advances. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Benchchem.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021).
- Beilstein Journal of Organic Chemistry.
- Chemical Society Reviews. Recent advances in Sonogashira reactions. (2011).
- Wikipedia. Sonogashira coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Benchchem.
- Liang, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(11), 13446-13456.
- Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755.
- K-Creative. Flow Chemistry: Sonogashira Coupling.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- ResearchGate. Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- YouTube. Sonogashira coupling reaction | Organometallic name reaction. (2025).
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Chutia, R., et al. (2025). International Journal of New Chemistry, 12(3), 329-339.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. mdpi.com [mdpi.com]
- 11. fiveable.me [fiveable.me]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. ijnc.ir [ijnc.ir]
palladium-catalyzed cross-coupling of 3-fluoro-5-iodo-N,N-dimethylaniline
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-iodo-N,N-dimethylaniline
Part 1: Executive Summary & Structural Logic
Subject: 3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) Primary Application: Synthesis of biaryl and heterobiaryl scaffolds for kinase inhibitors and CNS-active agents. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
The Chemical Narrative
This substrate is a "Goldilocks" intermediate for medicinal chemistry. It combines three critical features:
-
The Iodine Handle (C-5): A highly reactive site for oxidative addition, allowing for facile C-C bond formation under mild conditions.
-
The Fluorine Atom (C-3): Provides metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity (
), essential for CNS penetration. -
The Dimethylamino Group (C-1): A solubility-enhancing handle that also serves as a hydrogen bond acceptor.
Mechanistic Insight (The "Meta" Advantage): Unlike 4-iodo-N,N-dimethylaniline, where the electron-donating amine deactivates the C-I bond via resonance (making oxidative addition sluggish), the meta-relationship in 3-fluoro-5-iodo-N,N-dimethylaniline prevents resonance electron donation to the carbon bearing the iodine. Instead, the inductive electron withdrawal (-I effect) from both the fluorine (ortho to iodine) and the nitrogen (meta to iodine) renders the C-I bond electron-deficient .
Part 2: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Coupling with aryl/heteroaryl boronic acids to create biaryl cores.
Reagents & Materials:
-
Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for robustness against air/moisture and resistance to amine coordination.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid. -
Solvent Addition: Syringe in degassed 1,4-Dioxane and Water (4:1 v/v). The concentration should be approx. 0.1 M – 0.2 M with respect to the iodide.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂ (3 mol%). Reseal immediately.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Note: Due to the activated nature of the iodide, 100°C is often unnecessary and may increase byproduct formation.
-
-
Monitoring (Self-Validation): Check TLC every 2 hours.
-
Starting Material (SM): High Rf (non-polar).
-
Product: Typically lower Rf (more polar due to extended conjugation/heterocycles).
-
Stop Condition: Disappearance of the UV-active SM spot.
-
-
Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Data Summary Table: Optimization Parameters
| Parameter | Standard Condition | Difficult Substrate (Steric Bulk) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | XPhos facilitates coupling of hindered partners. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Phosphate is gentler and often superior for heterocycles. |
| Solvent | Dioxane/H₂O (4:1) | n-Butanol or Toluene/H₂O | Higher boiling point or phase transfer needed. |
| Temp | 80°C | 100–110°C | Increased energy for reductive elimination. |
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne linkers for "click" chemistry or extended pi-systems.
Reagents:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1) or DMF/Et₃N.
Methodology:
-
Dissolve 3-fluoro-5-iodo-N,N-dimethylaniline in anhydrous THF/Et₃N under inert atmosphere.
-
Add CuI and Pd(PPh₃)₂Cl₂. Stir for 5 mins (solution often turns yellow/brown).
-
Add the terminal alkyne dropwise.
-
Stir at Room Temperature (RT) to 50°C. Note: High heat causes alkyne dimerization (Glaser coupling).
-
Monitor via TLC.[1] The product is usually highly fluorescent.
Part 3: Visualization & Pathways
Figure 1: Mechanistic Pathway (Suzuki-Miyaura)
Caption: The catalytic cycle highlighting the rapid oxidative addition facilitated by the meta-inductive effect of the fluoro- and dimethylamino- groups.
Figure 2: Experimental Workflow & Decision Tree
Caption: Decision matrix for selecting reaction conditions based on coupling partner sterics and electronics.
Part 4: Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during the experiment:
-
The "Black Precipitate" Test:
-
Observation: If the reaction mixture turns black immediately upon heating and conversion stops.
-
Diagnosis: "Palladium Black" formation. The catalyst has decomposed (aggregated) before the catalytic cycle could sustain itself.
-
Solution: Your reaction is likely oxygen-contaminated. Re-degas solvents rigorously. Switch to a more stable catalyst precursor like Pd(dppf)Cl₂ or add excess ligand (e.g., PPh₃).
-
-
The De-halogenation Flag:
-
Observation: LCMS shows a mass of [M-126] (Loss of Iodine, replaced by H).
-
Diagnosis: Protodehalogenation. This occurs if the oxidative addition is successful, but transmetalation is too slow, and the Pd-Ar species abstracts a hydride (often from the solvent like ethanol or THF).
-
Solution: Switch to a non-protic solvent system (e.g., Toluene/DME) or increase the concentration of the boronic acid and base to accelerate transmetalation.
-
-
Homocoupling of Boronic Acid:
-
Observation: Appearance of a symmetric biaryl (Ar'-Ar') in LCMS.
-
Diagnosis: Oxidative homocoupling of the boronic acid, usually driven by Oxygen.
-
Solution: Stricter anaerobic conditions.
-
Part 5: Safety & Handling
-
Halo-anilines: 3-Fluoro-5-iodo-N,N-dimethylaniline should be treated as a potential sensitizer and toxic agent. Wear nitrile gloves and work in a fume hood.
-
Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol or charcoal) before the compound is used in biological assays to prevent false positives in kinase assays.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
BenchChem. (2025). Application Notes for 3-Fluoro-4-Iodopyridine (Analogous Reactivity). BenchChem Protocol Library. Link
-
Thermo Fisher Scientific. (2024). 3-Fluoro-5-iodoaniline Product Specifications and Handling. Link
Sources
Buchwald-Hartwig amination using 3-fluoro-5-iodo-N,N-dimethylaniline
Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Fluoro-5-iodo-N,N-dimethylaniline
Executive Summary
This guide details the optimized protocols for the Buchwald-Hartwig cross-coupling of 3-fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9). This substrate presents a unique "push-pull" electronic profile: the electron-donating dimethylamino group (meta-positioned) competes with the electron-withdrawing fluorine atom. While aryl iodides are typically highly reactive toward oxidative addition, they suffer from a specific deactivation pathway in palladium catalysis—iodide inhibition —where bridging iodides form stable, inactive dimeric palladium species.
This protocol circumvents these challenges using two distinct catalytic systems:
-
Method A (RuPhos Pd G4): The "Gold Standard" for secondary amines and sterically demanding couplings.
-
Method B (Xantphos/Pd₂dba₃): A cost-effective, robust system for primary amines and anilines.
Substrate Analysis & Mechanistic Strategy
Electronic & Steric Profile
-
Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline.
-
Activation Site: C–I bond (Bond Dissociation Energy ~65 kcal/mol).
-
Electronic Effect:
-
Fluorine (C3): Inductive withdrawal (-I) activates the C–I bond for oxidative addition but stabilizes the Pd(II) intermediate, potentially slowing reductive elimination.
-
Dimethylamino (C5): Weak resonance donation (+R) to the meta position. Its primary role here is increasing the lipophilicity and potential coordination to Pd if the catalyst ligand is not bulky enough.
-
The "Iodide Effect" & Solution
Unlike aryl chlorides or bromides, aryl iodides release iodide ions (
-
Strategic Fix: Use Toluene as the solvent.[1] Sodium Iodide (NaI) is insoluble in toluene, driving the precipitation of iodide salts and keeping the palladium active.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle highlighting the critical off-cycle Iodide Dimer formation (Red) which is mitigated by solvent selection.
Experimental Protocols
Method A: RuPhos Pd G4 (Recommended for Secondary Amines)
Best for: Morpholines, Piperazines, and electron-poor amines.
Reagents:
-
Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[3]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Inside a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add the aryl iodide (1.0 equiv), solid amine (if applicable), NaOtBu (1.5 equiv), and RuPhos Pd G4 (0.02 equiv).
-
Solvent & Liquid Amines: Seal the vial with a septum cap. Syringe in anhydrous Toluene. If the amine is liquid, add it now via microliter syringe.
-
Degassing: Sparge the mixture with Nitrogen for 2 minutes (via needle) or purge the headspace.
-
Reaction: Heat the block to 80°C for 4–12 hours.
-
Visual Check: The reaction should turn from orange/red to a dark suspension. A white precipitate (NaI) will form.
-
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc). Filter through a small pad of Celite to remove palladium black and salts. Concentrate the filtrate.
Method B: Pd₂(dba)₃ / Xantphos (Recommended for Primary Amines)
Best for: Anilines, Benzylamines, and cost-sensitive scale-up.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Pre-catalyst: Pd₂(dba)₃ (1.0 mol% - note: this provides 2% Pd)[4]
-
Ligand: Xantphos (2.0 mol%) (Ensures 1:1 Pd:Ligand ratio)
-
Base: Cs₂CO₃ (2.0 equiv) (Milder base for sensitive functional groups)
-
Solvent: 1,4-Dioxane (Preferred for Cs₂CO₃ solubility) or Toluene.
Step-by-Step Protocol:
-
Pre-complexation (Critical): In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in the solvent for 5–10 minutes at RT before adding reactants. The solution should turn clear/yellow, indicating active catalyst formation.
-
Addition: Add the aryl iodide, amine, and Cs₂CO₃.
-
Reaction: Heat to 100°C for 12–18 hours. (Xantphos requires higher temperatures to facilitate the bite-angle induced reductive elimination).
-
Workup: Standard Celite filtration and concentration.
Data & Optimization Guide
The following table summarizes the impact of variable changes on the coupling of 3-fluoro-5-iodo-N,N-dimethylaniline with Morpholine (Model Reaction).
| Variable | Condition | Outcome | Notes |
| Solvent | Toluene | High Yield (92%) | Precipitates NaI, preventing catalyst poisoning. |
| Solvent | DMF/DMSO | Low Yield (<30%) | Solubilizes Iodide; promotes Pd-dimer formation. |
| Base | NaOtBu | Fast (<4 h) | Standard choice. Requires inert atmosphere.[1][2][4] |
| Base | K₂CO₃ | Slow (>24 h) | Poor solubility in Toluene; requires Dioxane/Water. |
| Ligand | RuPhos | Excellent | Best for secondary amines & steric bulk. |
| Ligand | PPh₃ | Failed | Monodentate ligands are too labile for this substrate. |
| Temp | 80°C | Optimal | Balances rate vs. dehalogenation. |
Troubleshooting & Quality Control
Issue: Hydrodehalogenation (Product is 3-fluoro-N,N-dimethylaniline)
-
Cause: The
-hydride elimination pathway is competing with reductive elimination, or the solvent contains trace protons/hydride sources. -
Fix:
-
Ensure solvent is anhydrous.
-
Switch from NaOtBu to Cs₂CO₃.
-
Increase the concentration of the amine.
-
Issue: Low Conversion (Stalled Reaction)
-
Cause: Iodide inhibition (Catalyst poisoning).
-
Fix:
-
Verify Toluene is used (not THF or DMF).
-
Add Phenol (20 mol%) as an additive. Why? Phenol aids in breaking up bridging dimers and facilitating the turnover of the Pd-amido complex.
-
Analytical Check (Self-Validation)
-
TLC: Eluent: 10% EtOAc in Hexanes.[4]
-
Starting Material (Iodide): High Rf (Non-polar).
-
Product (Amine): Lower Rf (More polar due to added amine, but NMe2 keeps it relatively mobile).
-
Stain: UV active (254 nm). The dimethylamino group often fluoresces or stains strongly with Iodine/Silica.
-
References
-
Mechanistic Insight on Iodide Inhibition
-
RuPhos Generation 4 Catalyst System
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
-
Xantphos Ligand Utility
-
Guari, Y., van Es, D. S., Reek, J. N., Kamer, P. C., & van Leeuwen, P. W. (2001). An efficient palladium-catalyst for the amination of aryl bromides and iodides.[8] Tetrahedron Letters, 42(32), 5425-5428.
-
-
Fluorine Substituent Effects
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477. (Context on electronic properties of fluoro-arenes).
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. rsc.org [rsc.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. research.rug.nl [research.rug.nl]
Application Note: High-Efficiency Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling of 3-Fluoro-5-iodo-N,N-dimethylaniline
[1]
Executive Summary
This guide details the optimized protocol for synthesizing fluorinated biaryls utilizing 3-fluoro-5-iodo-N,N-dimethylaniline as the electrophilic coupling partner.[1] This scaffold is increasingly relevant in medicinal chemistry due to the strategic placement of the fluorine atom (metabolic blocking) and the dimethylamino group (hydrogen bond acceptor/donor modulation).
While aryl iodides are generally highly reactive, the electron-donating nature of the dimethylamino group (
Scientific Background & Rationale
The Fluorine & Amine Synergy
In drug discovery, the 3-fluoro-5-amino motif offers a unique vector for optimizing pharmacokinetics (PK):
-
Metabolic Stability: The fluorine atom at the C3 position blocks potential oxidative metabolism (Phase I) at a metabolically vulnerable site.
-
Electronic Modulation: Fluorine (
, ) acts as an inductive withdrawer, lowering the pKa of the aniline nitrogen, which can improve membrane permeability by reducing the fraction of ionized drug at physiological pH [1]. -
Vector Exploration: The meta-meta substitution pattern allows the biaryl axis to project into binding pockets with a distinct geometry compared to para-substituted analogs.[1]
Mechanistic Considerations for Protocol Design
The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3]
-
Electrophile: 3-Fluoro-5-iodo-N,N-dimethylaniline.[1] The C-I bond (
) is significantly weaker than the C-Br or C-Cl bonds, allowing for milder conditions despite the electron-rich ring.[1] -
Nucleophile: Aryl boronic acids (
).[1] -
Catalyst Choice: We utilize Pd(dppf)Cl
DCM . The bidentate dppf ligand possesses a large bite angle, which favors the reductive elimination step—often the rate-determining step in couplings of sterically demanding or electron-rich substrates [2].[1]
Visual Workflows
Reaction Scheme
The following diagram illustrates the core transformation and the requisite reagents.
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 3-fluoro-5-iodo-N,N-dimethylaniline.[1]
Optimization Decision Tree
Use this logic flow to troubleshoot or optimize yields for difficult substrates.
Figure 2: Troubleshooting logic for maximizing conversion in Suzuki couplings.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Function | Notes |
| 3-Fluoro-5-iodo-N,N-dimethylaniline | 1.0 | Limiting Reagent | Purity >97% recommended.[1] |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for potential protodeboronation.[1] |
| Pd(dppf)Cl | 0.03 - 0.05 | Catalyst | Air-stable precatalyst; robust.[1] |
| Na | 2.0 - 3.0 | Base | Used as 2M aqueous solution.[1][4] |
| 1,4-Dioxane | N/A | Solvent | Preferred for solubility; can be substituted with DME.[1] |
Step-by-Step Procedure
1. Preparation of Reaction Vessel:
-
Charge a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.[1][5]
-
Add 3-fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).[1]
-
Add Pd(dppf)Cl
DCM (3 mol%). -
Critical Step: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.
2. Solvent Addition:
-
Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to iodide).[1]
-
Add degassed 2M Na
CO aqueous solution (ratio 4:1 Dioxane:Water).
3. Reaction:
-
Heat the mixture to 90°C with vigorous stirring.
-
Monitor by TLC or LCMS.
-
TLC Note: The starting iodide is non-polar. The biaryl product will likely be slightly more polar but may streak due to the amine. Use a co-spot.
-
Typical Time: 4 to 12 hours.
-
4. Work-up:
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
5. Purification (Crucial for Anilines):
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/Ethyl Acetate gradient.
-
Additive: Pre-treat silica with 1% Triethylamine (TEA) or add 1% TEA to the mobile phase.
-
Reasoning: The N,N-dimethylamino group is basic and will interact with acidic silanols on the silica, causing peak tailing and yield loss. TEA blocks these sites [3].
-
Case Study Data: Substrate Scope
The following table summarizes expected performance based on the electronic nature of the boronic acid partner, validated against general reactivity trends for electron-rich aryl iodides [4].
| Boronic Acid Type | Example Substituent | Expected Yield | Notes |
| Electron-Neutral | Phenyl | 88 - 95% | Standard baseline.[1] Very clean. |
| Electron-Poor | 4-CN, 4-CF | 90 - 98% | Fast reaction.[1] Electron-deficient boronates transmetallate rapidly.[1] |
| Electron-Rich | 4-OMe, 4-NMe | 75 - 85% | Slower transmetallation.[1] May require longer time (12h+). |
| Sterically Hindered | 2-Methyl, 2,6-Dimethyl | 60 - 80% | Requires higher temp (100°C) or SPhos ligand.[1] |
| Heterocyclic | 3-Pyridyl, 5-Indolyl | 70 - 85% | Pyridines can coordinate Pd; SPhos recommended if yield is low.[1] |
Safety & Handling (MSDS Highlights)
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia.
-
Li, H., & Grinberg, N. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides.[1][2][3] Frontiers in Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
lithiation and functionalization of 3-fluoro-5-iodo-N,N-dimethylaniline
Application Note: High-Precision Functionalization of 3-Fluoro-5-iodo-N,N-dimethylaniline
Abstract
3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 2107-43-9) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR modulators). Its utility lies in its dense functionalization potential: an electron-rich amine, a metabolic blocking fluorine, and a labile iodine handle. However, this density creates a regioselectivity paradox . Standard lithiation attempts often yield inseparable mixtures or undesired de-iodinated byproducts. This guide details two orthogonal protocols to selectively functionalize the C5 position (via Halogen-Metal Exchange) or the C2 position (via Directed Ortho Metalation), ensuring high yield and reproducibility.
Part 1: Mechanistic Insight & Chemoselectivity
To successfully functionalize this substrate, one must navigate the hierarchy of organometallic reactivity. The molecule presents three distinct reactive sites governed by competing mechanisms:
-
C5 (Iodine-Bearing Carbon): The kinetic "soft spot." The C–I bond is extremely weak. Alkyllithiums (
-BuLi) or Turbo Grignards ( -PrMgCl·LiCl) will attack here first via Halogen-Metal Exchange (HME), generating a C5-anion. -
C2 (Between F and NMe
): The thermodynamic "acidic spot." The proton here is acidified by the inductive effect of Fluorine and the coordination ability of the NMe group. Accessing this site requires a base that is non-nucleophilic (to avoid attacking the Iodine) and sterically bulky (e.g., LiTMP). -
The "Halogen Dance" Trap: If a lithiated species is generated at C4 (ortho to Iodine), the Iodine atom can migrate to the C4 position, shifting the lithium to C5. This isomerization is rapid above -78°C.
Visualizing the Selectivity Map
Figure 1: Decision tree for reagent selection based on the desired site of functionalization.
Part 2: Protocol A – C5 Functionalization (Iodine Exchange)
Objective: Replace the Iodine atom with an electrophile (E
Materials
-
Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv)
-
Reagent:
-PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv) -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Electrophile: e.g., Benzaldehyde, DMF, or CO
.
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N
. -
Solvation: Charge the flask with the substrate (1.0 equiv) and anhydrous THF. Cool the solution to -20°C .
-
Note: While HME can occur at 0°C, -20°C suppresses any potential elimination of the fluoride (benzyne pathway).
-
-
Exchange: Add
-PrMgCl[1]·LiCl (1.1 equiv) dropwise over 10 minutes.-
Observation: The solution may darken slightly.
-
-
Incubation: Stir at -20°C for 30–60 minutes.
-
Validation: Aliquot 0.1 mL, quench with MeOD, and check via GC-MS or NMR. >98% conversion to the deuterated species (at C5) indicates completion.
-
-
Quench: Add the Electrophile (1.2–1.5 equiv) slowly.
-
Workup: Warm to room temperature. Quench with sat. NH
Cl. Extract with EtOAc, dry over MgSO , and concentrate.[2]
Part 3: Protocol B – C2 Functionalization (DoM with Iodine Retention)
Objective: Functionalize the position between F and NMe
Materials
-
Substrate: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv)
-
Base Generation: 2,2,6,6-Tetramethylpiperidine (TMP, 1.2 equiv) +
-BuLi (1.1 equiv). -
Solvent: Anhydrous THF.
-
Internal Trap (Optional): B(OiPr)
or TMSCl if the lithiated species is unstable.
Step-by-Step Methodology
-
LiTMP Generation (In-Situ):
-
In a separate dried flask, dissolve TMP (1.2 equiv) in THF at -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir for 30 mins at 0°C to ensure full formation of LiTMP. -
Cool back to -78°C .
-
-
Substrate Addition: Dissolve the fluoro-iodo-aniline in THF and add it slowly (via cannula) to the LiTMP solution at -78°C.
-
Critical Control: The temperature must not exceed -70°C. Higher temperatures risk "Halogen Dance" (iodine migration) or benzyne formation (loss of LiF).
-
-
Metalation: Stir at -78°C for 45 minutes.
-
Mechanistic Note: The Lithium coordinates to the NMe
and F, locking into the C2 position.
-
-
Electrophile Trapping: Add the electrophile (e.g., DMF, I
, Chlorosilanes) rapidly at -78°C. -
Workup: Allow to warm to room temperature only after the electrophile has fully reacted (typically 1 hour). Quench with dilute HCl (if amine product is stable) or NH
Cl.
Part 4: Data Summary & Troubleshooting
| Feature | Protocol A (Turbo Grignard) | Protocol B (LiTMP DoM) |
| Reactive Site | C5 (replaces Iodine) | C2 (preserves Iodine) |
| Mechanism | Halogen-Metal Exchange (HME) | Directed Ortho Metalation (DoM) |
| Temperature | -20°C to 0°C | -78°C (Strict) |
| Primary Risk | Over-reaction (Double addition) | Halogen Dance / Benzyne |
| Key Byproduct | De-iodinated arene | C4-substituted isomer |
Safety Warning: The Benzyne Risk
Compounds with ortho-fluoro-lithio motifs are precursors to benzynes. If the internal temperature of Protocol B rises above -60°C before the electrophile is added, LiF will eliminate, generating a highly reactive benzyne intermediate that will polymerize or react indiscriminately.
Visualizing the Benzyne Pathway (What to Avoid):
Figure 2: Thermal instability pathway leading to decomposition.
References
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.
-
Context: Establishes the superiority of
-PrMgCl[1]·LiCl for iodine exchange in the presence of sensitive groups.
-
-
Snieckus, V. (1990). Directed ortho metalation.[3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.
- Context: The foundational text on DoM, explaining the directing power of Amine and Fluorine groups.
-
Schlosser, M. (2005). The "Halogen Dance" Reaction on Aromatics and Heteroaromatics.[8] Angewandte Chemie International Edition, 44(3), 376–393.
- Context: Details the migration mechanism of Iodine in lithiated fluoro-arenes, a critical failure mode to avoid in Protocol B.
-
Leroux, F., et al. (2005).
- Context: Specifically covers the stability and reactivity of fluorinated organometallics preventing benzyne form
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. baranlab.org [baranlab.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Application Note: 3-Fluoro-5-iodo-N,N-dimethylaniline as a Tunable Scaffold for Fluorescent Probes
This guide details the application of 3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) as a specialized precursor in the rational design of fluorescent probes.
Executive Summary
3-Fluoro-5-iodo-N,N-dimethylaniline is a high-value synthetic intermediate used to construct Intramolecular Charge Transfer (ICT) fluorescent probes. Unlike standard aniline donors, this molecule incorporates a fluorine atom to modulate electronic properties (specifically pKa and lipophilicity) and an iodine handle for precise cross-coupling.
Key Applications:
-
Lysosome-Targeting Probes: The fluorine substituent lowers the pKa of the dimethylamino group, preventing protonation-induced quenching in acidic organelles (pH 4.5–5.0).
-
Viscosity Sensors: Used as a "molecular rotor" unit in BODIPY or Cyanine dyes.
-
Multicolor Imaging: The meta-substitution pattern (relative to the donor) allows for blue-shifted emission compared to para-analogs, facilitating the design of ratiometric or multiplexing probes.
Scientific Rationale & Mechanism
The "Fluorine Effect" on pKa and Stability
Standard N,N-dimethylaniline donors have a pKa of ~5.2. In acidic cellular environments (e.g., lysosomes), the nitrogen becomes protonated (
-
Mechanism: The electron-withdrawing nature of the fluorine atom (inductive effect,
) at the meta position relative to the nitrogen lowers the pKa of the aniline to approximately 3.5–4.0 . -
Result: The probe remains in its neutral, fluorescent form even in the lysosome, enabling stable imaging without pH-induced artifacts.
The Meta-Iodo Handle (Regiochemistry)
The iodine atom is positioned at C5 (meta to the amino group).
-
Conjugation Control: Coupling at the meta position creates a "broken" conjugation pathway compared to para-substituted dyes. This results in a hypsochromic shift (blue shift) in absorption/emission, which is critical when designing probes to fill specific spectral gaps (e.g., creating a blue/green probe to complement a red one).
-
Reactivity: The C-I bond is significantly more reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) than C-Br or C-Cl bonds, allowing for milder reaction conditions that preserve sensitive fluorophore cores.
Experimental Protocol: Synthesis of a BODIPY-Based Probe
Objective: Synthesize a pH-tolerant fluorescent probe by coupling 3-Fluoro-5-iodo-N,N-dimethylaniline to a BODIPY core.
Materials Required
-
Precursor: 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 eq)
-
Core: Meso-(4-boronophenyl)-BODIPY (or similar boronic acid derivative) (1.2 eq)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: K
CO (2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 v/v)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Preparation: Flame-dry a two-neck round-bottom flask and let it cool under an argon atmosphere.
-
Solvation: Dissolve the 3-Fluoro-5-iodo-N,N-dimethylaniline (100 mg, 0.38 mmol) and the BODIPY-boronic acid (1.2 equiv) in degassed Toluene/Ethanol (12 mL).
-
Activation: Add the K
CO solution (2 mL). Degas the mixture by bubbling argon for 15 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd oxidation). -
Catalysis: Quickly add Pd(PPh
) (22 mg, 0.019 mmol) and seal the flask. -
Reflux: Heat the reaction mixture to 90°C for 12–16 hours under argon. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:1). The fluorescent product usually appears as a distinct spot different from the starting BODIPY.
-
Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (
mL) and brine ( mL). Dry the organic layer over anhydrous Na SO . -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Note: The fluorinated product often elutes slightly faster than non-fluorinated analogs due to lower polarity.
-
Data Analysis & Characterization
Spectroscopic Validation
Compare the synthesized probe against a non-fluorinated control.
| Property | Non-Fluorinated Analog | Fluorinated Probe (This Protocol) | Impact |
| pKa (Amino group) | ~5.2 | ~3.8 | Lysosomal Stability |
| Emission Max ( | 530 nm | 515–520 nm | Blue Shift (Meta-effect) |
| Quantum Yield ( | 0.65 | 0.70 | Reduced Quenching |
| LogP (Lipophilicity) | 2.1 | 2.4 | Enhanced Membrane Permeability |
pKa Determination Protocol
-
Prepare 10
M probe solutions in buffers ranging from pH 2.0 to 8.0. -
Measure fluorescence intensity at
. -
Plot Intensity vs. pH. Fit the data to the Henderson-Hasselbalch equation.
-
Success Criteria: The inflection point (pKa) should be
.
Visualization of Workflows
Diagram 1: Synthetic Pathway (Suzuki Coupling)
Caption: Palladium-catalyzed cross-coupling strategy to integrate the fluorinated donor unit into a fluorescent core.
Diagram 2: Mechanism of pH Stability (Lysosomal Targeting)
Caption: The fluorine atom lowers the pKa, ensuring the probe retains fluorescence in the acidic lysosomal lumen.
Troubleshooting & Tips
-
Dehalogenation: If the iodine is replaced by hydrogen (forming 3-fluoro-N,N-dimethylaniline) during the reaction, reduce the reaction temperature to 80°C and ensure the solvent is strictly anhydrous.
-
Oxidation: Aniline derivatives are prone to oxidation. Store the precursor under nitrogen at -20°C. If the liquid turns dark brown, purify via a short silica plug before use.
-
Purification: The dimethylamino group can streak on silica. Add 1% Triethylamine (TEA) to your eluent to neutralize acidic sites on the silica gel.
References
-
Chemical Identity & Properties
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- General Synthesis of ICT Probes: Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. (Principles of fluorophore tuning).
- Vendor/Catalog Data
Sources
late-stage functionalization of dimethylaniline derivatives
Application Note: Late-Stage Functionalization of Dimethylaniline (DMA) Derivatives
Executive Summary & Reactivity Landscape
N,N-Dimethylaniline (DMA) moieties are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Mifepristone, Chlorpromazine). In late-stage functionalization (LSF), the challenge lies in selectively modifying this motif within complex, polyfunctionalized scaffolds without relying on de novo synthesis.
This guide details three distinct, field-proven protocols for diversifying DMA derivatives:
- -C(sp³)-H Arylation: Exploiting photoredox/nickel dual catalysis to modify the N-methyl group.
-
Para-C(sp²)-H Olefination: A palladium-catalyzed aerobic protocol for aromatic ring functionalization.
-
Electrochemical C-H Amination: A reagent-free, green approach for C–N bond formation.
Mechanistic Reactivity Map
The DMA core presents three distinct "hotspots" for functionalization, governed by the interplay of the nitrogen lone pair's electronic donation and steric factors.
Figure 1: Reactivity landscape of N,N-dimethylaniline. The
Protocol A: Photoredox/Ni-Catalyzed -C(sp³)-H Arylation
Objective: Selective arylation of the N-methyl group. This transformation is critical for modulating the lipophilicity (LogD) and metabolic stability of drug candidates.
Mechanism: The reaction proceeds via Single Electron Transfer (SET) oxidation of the DMA nitrogen to a radical cation, followed by deprotonation to form an
Materials & Reagents
| Component | Reagent | Role |
| Photocatalyst | 4CzIPN (1 mol%) | Organic dye for SET oxidation ( |
| Metal Catalyst | NiCl₂·glyme (5 mol%) | Cross-coupling catalyst. |
| Ligand | dtbbpy (5 mol%) | 4,4'-Di-tert-butyl-2,2'-bipyridine; stabilizes Ni. |
| Base | Na₂CO₃ or K₃PO₄ | Neutralizes HBr byproduct. |
| Solvent | 1,4-Dioxane or DMSO | High dielectric constant aids SET. |
| Light Source | Blue LED (440–450 nm) | Excitation of 4CzIPN.[1] |
Step-by-Step Protocol
-
Catalyst Pre-complexation:
-
In a 4 mL vial, dissolve NiCl₂·glyme (1.1 mg, 0.005 mmol) and dtbbpy (1.3 mg, 0.005 mmol) in 1,4-dioxane (1 mL).
-
Validation Check: Sonicate until the solution turns a clear, vibrant green. If precipitate remains, ligand complexation is incomplete.
-
-
Reaction Assembly:
-
Add the DMA substrate (0.10 mmol) and Aryl Bromide coupling partner (0.15 mmol).
-
Add 4CzIPN (0.8 mg, 0.001 mmol) and Na₂CO₃ (21 mg, 0.20 mmol).
-
Critical Step (Degassing): Seal the vial with a septum cap. Sparge with Argon for 10 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is a potent quencher of the excited photocatalyst.
-
-
Irradiation:
-
Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain reaction temperature at 25–30°C.
-
Irradiate for 18–24 hours.
-
-
Workup:
-
Dilute with EtOAc, filter through a silica plug to remove inorganic salts/catalyst.
-
Concentrate and purify via flash chromatography.
-
Troubleshooting:
-
Low Conversion:[1] Check the light penetration. If the reaction mixture is too dark/concentrated, the light path may be blocked (Beer-Lambert law limitation). Dilute to 0.05 M.
-
Homocoupling of Ar-Br: Reduce Ni loading or increase the concentration of the amine substrate.
Protocol B: Para-Selective C-H Olefination (Pd-Catalyzed)
Objective: Installation of vinyl groups at the para-position (C4) using a Fujiwara-Moritani type mechanism. This protocol uses a specific S,O-ligand system to override the typical decomposition of anilines under oxidative conditions.
Mechanism: The S,O-ligand (thioether-carboxylic acid) coordinates to Palladium, increasing the electrophilicity of the metal center while preventing the formation of inactive Pd-black.
Experimental Workflow
Figure 2: Workflow for Pd-catalyzed aerobic olefination.
Protocol Details
-
Reagents: Pd(OAc)₂ (10 mol%), N-acetyl-L-methionine (or similar S,O-ligand, 20 mol%), Ethyl Acrylate (2 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH).
-
Procedure:
-
Mix Pd source and ligand in solvent for 15 mins to form the active species (orange/red solution).
-
Add DMA derivative (1 equiv) and olefin (2 equiv).
-
Attach an O₂ balloon.
-
Heat to 50°C.
-
-
Self-Validation:
-
Visual Cue: The reaction should remain a clear orange/red solution. If the solution turns colorless with black precipitate (Pd black) early (<1 hr), the ligand protection has failed.
-
Protocol C: Electrochemical C-H Amination (Green LSF)
Objective: Para-selective C–N bond formation without transition metals, using electricity as the oxidant.
Setup:
-
Anode: Graphite or Reticulated Vitreous Carbon (RVC).
-
Cathode: Platinum plate.[2]
-
Electrolyte: LiClO₄ (0.1 M) in MeOH/MeCN.
-
Current: Constant current (CCE) at 10 mA.
Protocol:
-
Dissolve DMA derivative (0.5 mmol) and the amine coupling partner (e.g., Morpholine, 1.5 equiv) in the electrolyte solution (10 mL).
-
Electrolyze at room temperature.
-
Monitoring: Calculate the theoretical charge (
). Stop reaction after passing 2.5 F/mol of charge. -
Workup: Evaporate solvent, basic extraction, and column chromatography.
References
-
Ni/Photoredox
-Arylation: -
Para-Selective Olefination
-
Electrochemical Amination
- Title: Para-Selective C–H amination of N,N-dimethylaniline with different diarylamine deriv
- Source:ResearchG
-
URL:[Link]
-
General C-H Functionalization Review
Sources
- 1. Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-dehydrogenative N–N couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Troubleshooting & Optimization
preventing oxidation of N,N-dimethylaniline derivatives during storage
Welcome to the Stability & Storage Support Hub. As a Senior Application Scientist, I understand that the integrity of your starting materials is the rate-limiting step in high-performance synthesis. N,N-dimethylaniline (DMA) and its derivatives are notoriously prone to autoxidation. This guide moves beyond basic "store in a cool place" advice to explain the mechanistic reasons for degradation and provides a self-validating system for maintaining reagent purity.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. DMA derivatives possess a nitrogen lone pair that is highly susceptible to Single Electron Transfer (SET) oxidation. This is not a simple "spoiling" process; it is a radical cascade.
The Cascade:
-
Initiation: Atmospheric oxygen or trace metal ions (Cu, Fe) abstract an electron from the nitrogen lone pair, forming a Radical Cation (often blue/green in transient states).
-
Propagation: This radical species is highly reactive. It can:
-
React with triplet oxygen to form N-Oxides .
-
Undergo C-H abstraction at the methyl group, leading to an iminium ion which hydrolyzes to release Formaldehyde (demethylation).
-
Dimerize to form Benzidine derivatives (often responsible for the deep yellow/brown color of "old" DMA).
-
Visualizing the Threat: The following diagram illustrates the oxidative pathway you are fighting against.
Caption: The autoxidation cascade of DMA. Note that moisture accelerates the decomposition of the iminium intermediate into secondary amines and formaldehyde.
Module 2: Standard Operating Procedure (SOP) for Storage
Do not rely on the bottle as received. Commercial DMA often contains traces of aniline or monomethylaniline (MMA), which accelerate degradation.
Phase 1: The "Zero-Day" Purification
If your application requires >99% purity (e.g., catalysis, organometallics), perform this before long-term storage.
-
Scavenge Primary/Secondary Amines: Reflux the DMA derivative with acetic anhydride (approx. 10% w/w) for 2-3 hours.
-
Why? This converts trace aniline/MMA into non-volatile acetamides.
-
-
Acid/Base Workup: Acidify with HCl (impurities remain organic or precipitate), wash with ether, then basify the aqueous layer with NaOH to liberate the purified amine.
-
Drying: Dry the organic layer over KOH pellets (removes water and acidic impurities).
-
Distillation: Fractionally distill under reduced pressure.
-
Critical: Discard the first 10% (forerun) and leave the last 10% (pot residue).
-
Phase 2: The Storage Ecosystem
Store the purified material using the "I.D.C." Protocol :
| Parameter | Specification | Technical Rationale |
| I nert Gas | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the liquid surface, superior to Nitrogen for preventing oxygen diffusion. |
| D arkness | Amber Glass + Foil Wrap | UV light excites the N-lone pair, lowering the activation energy for radical formation (Photo-oxidation). |
| C old | 4°C to -20°C | Arrhenius equation dictates that lowering T by 10°C roughly halves the oxidation rate. Note: Watch for freezing points; solid-liquid cycling can stress glass. |
Module 3: Troubleshooting & FAQs
Q1: The liquid in my storage vial has turned from colorless to straw-yellow. Is it usable?
-
Diagnosis: This indicates the formation of "Wurster salts" or benzidine dimers.
-
Verdict: For general synthesis (e.g., simple nucleophilic substitution), it may be usable if the color is faint. For radical chemistry or transition-metal catalysis, discard or redistill . The oxidized impurities can act as redox poisons.
Q2: I see white crystals forming around the septum. What are they?
-
Diagnosis: This is likely the carbonate salt (reaction with atmospheric CO2) or an ammonium oxide species if moisture entered.
-
Action: Replace the septum immediately. Use PTFE-lined silicone septa; avoid standard rubber, which DMA vapors can degrade/leach over time.
Q3: Can I store DMA derivatives over molecular sieves?
-
Diagnosis: Yes, but with caution.
-
Action: Use 4Å sieves. Crucial: The sieves must be activated (heated under vacuum) beforehand. Acidic sieves can protonate the amine, while dust from old sieves can introduce iron (oxidation catalyst). KOH pellets are often a superior solid drying agent for bulk amine storage.
Q4: My derivative has an electron-donating group (e.g., p-methoxy-N,N-dimethylaniline). Does this change storage requirements?
-
Diagnosis: Yes.
-
Analysis: Electron-donating groups (EDGs) increase the electron density on the nitrogen, lowering the ionization potential. This makes the molecule more susceptible to oxidation than unsubstituted DMA.
-
Action: Store strictly at -20°C under Argon.
Module 4: The "Rescue" Protocol (Remediation)
If you encounter oxidized stock and cannot wait for a new shipment, use this emergency workflow.
Caption: Emergency purification workflow for oxidized aromatic amines.
Step-by-Step Rescue:
-
Dissolve: Dilute the amine in ether or dichloromethane.
-
Extract: Wash with 10% HCl. The amine goes into the water layer; non-basic colored impurities stay in the organic layer. Discard the organic layer.
-
Recover: Neutralize the aqueous layer with 10% NaOH until basic (pH > 10).
-
Extract Back: Extract the cloudy aqueous mixture with fresh ether.
-
Finish: Dry (KOH), evaporate solvent, and distill.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The gold standard for purification protocols of specific organic compounds including DMA).
- Gokel, G. W. (2004). Dean's Handbook of Organic Chemistry. McGraw-Hill Education.
-
Mishra, A., et al. (2010). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline. Asian Journal of Chemistry, 22(6), 4156. (Mechanistic insight into the oxidative pathways of DMA).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. (Safety and toxicity data).
Sources
Technical Support Center: Purification of 3-Fluoro-5-iodo-N,N-dimethylaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Fluoro-5-iodo-N,N-dimethylaniline from complex reaction mixtures. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles to ensure the highest degree of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Fluoro-5-iodo-N,N-dimethylaniline reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, particularly the method of iodination. Generally, you should anticipate the following classes of impurities:
-
Unreacted Starting Material: Residual 3-Fluoro-N,N-dimethylaniline.
-
Regioisomers: The directing effects of the fluorine and dimethylamino groups can lead to the formation of other iodo-isomers, such as 2-iodo and 4-iodo substituted products. Separating these can be challenging due to their similar physical properties.[1]
-
Poly-iodinated Species: The aniline ring is highly activated, making it susceptible to further iodination, resulting in di- or even tri-iodinated byproducts.[2]
-
Oxidation Products: Anilines are notoriously sensitive to oxidation, especially when exposed to air, light, or certain iodinating agents. This leads to the formation of highly colored polymeric materials and quinone-like structures, often presenting as a dark red or brown tar-like substance.[1][3]
-
Residual Reagents and Byproducts: Depending on your synthesis, this can include residual iodine, inorganic salts, and acidic byproducts that may promote degradation.
Q2: My crude product is a dark, tarry oil or solid. What causes this discoloration and how can I remove it?
A2: This is a classic and very common issue when working with anilines. The dark color is almost certainly due to oxidation of the electron-rich aniline ring.[1][2][3] The amino group makes the compound highly susceptible to oxidation, which forms colored, often polymeric, impurities.
Here are the most effective decolorization strategies:
-
Activated Carbon (Charcoal) Treatment: This is best performed during recrystallization. After dissolving your crude product in a suitable hot solvent, a small amount (typically 1-2% by weight) of activated charcoal is added. The solution is held at temperature for a few minutes and then subjected to hot gravity filtration to remove the charcoal, which adsorbs the colored impurities.[1][3]
-
Acid-Base Extraction: This technique is excellent for separating the basic aniline from neutral, non-volatile polymeric impurities. The protonated aniline salt is soluble in the aqueous phase, leaving many of the dark, tarry materials behind in the organic phase.
-
Column Chromatography: Passing the crude material through a silica gel or alumina column can effectively separate the desired product from the more polar, colored impurities.[1]
-
Vacuum Distillation: If your compound is a liquid or a low-melting solid, vacuum distillation is highly effective at separating it from non-volatile, colored polymeric materials.[1]
Q3: I have a complex crude mixture. What is the most logical first step in my purification workflow?
A3: For a typical crude mixture containing the basic 3-Fluoro-5-iodo-N,N-dimethylaniline along with acidic or neutral impurities, an acid-base extraction is the most robust and efficient initial purification step.[1][4] This technique leverages the basicity of the aniline's amino group. By treating the crude mixture (dissolved in an organic solvent like diethyl ether or dichloromethane) with an aqueous acid (e.g., 1M HCl), the aniline is protonated to form a water-soluble hydrochloride salt.[4][5][6][7] This salt migrates to the aqueous layer, leaving behind neutral organic impurities (like over-iodinated byproducts) and acidic impurities in the organic layer. Subsequently, the aqueous layer can be isolated, basified (e.g., with 1M NaOH) to regenerate the free aniline, and the pure product can be back-extracted into a fresh organic solvent.[1]
Q4: How can I definitively confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for confirming purity and structure:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample. A pure sample should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the aromatic substitution pattern and the presence of the N,N-dimethyl groups. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (265.07 g/mol for C₈H₉FIN).[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.
Purification Workflow Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. kemcal.com [kemcal.com]
Technical Support Center: Enhancing Suzuki Coupling Yields with Sterically Hindered Aryl Iodides
Welcome to the technical support center dedicated to addressing a persistent challenge in cross-coupling chemistry: the efficient Suzuki-Miyaura coupling of sterically hindered aryl iodides. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving high yields and purity with bulky substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights and troubleshooting strategies grounded in mechanistic principles.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, when substrates with significant steric bulk around the reaction center are employed, particularly di-ortho-substituted aryl iodides, the reaction efficiency can plummet. This is primarily due to the steric clash that impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination. The goal of this guide is to provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction failing with a di-ortho-substituted aryl iodide, even though the same conditions work for less hindered substrates?
A: Steric hindrance directly impacts the kinetics of the catalytic cycle. The bulky substituents on your aryl iodide can hinder the approach of the palladium catalyst for the initial oxidative addition step. Furthermore, after transmetalation, the resulting diorganopalladium(II) intermediate may be too sterically congested to readily undergo reductive elimination to form the desired biaryl product. This can lead to catalyst decomposition or side reactions.
Q2: What is the first parameter I should focus on when optimizing a sluggish Suzuki coupling with a hindered substrate?
A: Ligand selection is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. You should immediately turn to bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[3][4] These ligands promote both oxidative addition and the crucial reductive elimination step.
Q3: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to a parallel catalytic cycle involving the oxidative coupling of the boronic acid. To mitigate this, ensure your reaction setup is thoroughly deoxygenated. This can be achieved by sparging your solvents with an inert gas (argon or nitrogen) and maintaining a positive inert gas atmosphere throughout the reaction. Using a 1:1 or slightly higher ratio of boronic acid to aryl iodide can also help.
Q4: Can the choice of base dramatically affect the yield?
A: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[5] For sterically hindered couplings, weaker bases may not be effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often required.[6] Interestingly, for anhydrous reactions with K₃PO₄, the presence of a small amount of water can be beneficial.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of sterically hindered aryl iodides.
Problem 1: Low to No Conversion of the Aryl Iodide
This is the most frequent issue and typically points to a problem with the initial stages of the catalytic cycle.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Possible Causes and Solutions
-
Inefficient Oxidative Addition: The steric bulk of the aryl iodide is preventing the palladium catalyst from inserting into the carbon-iodine bond.
-
Solution: Employ a catalyst system known for its high activity with hindered substrates. Bulky, electron-rich phosphine ligands are essential. The increased steric bulk of the ligand promotes the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of these ligands also increases the electron density on the palladium center, further facilitating the oxidative addition step.
-
-
Suboptimal Base or Solvent: The chosen base may not be strong enough to efficiently form the boronate "ate" complex required for transmetalation, or the solvent may not be suitable for the reaction.
-
Low Reaction Temperature: The activation energy for the oxidative addition of hindered substrates can be high, requiring elevated temperatures.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of substrate or product decomposition. Temperatures in the range of 80-110 °C are common.
-
Problem 2: Significant Hydrodehalogenation (Aryl-H instead of Aryl-Aryl')
This side reaction occurs when the aryl halide is converted to the corresponding arene, suggesting a competing reduction pathway.
Possible Causes and Solutions
-
β-Hydride Elimination from the Boronic Acid Partner: If the boronic acid has β-hydrogens, this can be a competing pathway.
-
Solution: While less common with arylboronic acids, if you are using an alkylboronic acid, this is a major consideration. For aryl-aryl couplings, this is less of a concern.
-
-
Presence of Protic Impurities: Water or other protic impurities can protonate the organopalladium intermediate.
-
Solution: While some water can be beneficial with certain bases, excess water can be detrimental. Ensure your solvents are appropriately dried if you are aiming for anhydrous conditions.
-
Problem 3: Formation of Homocoupled Boronic Acid Byproduct (Aryl'-Aryl')
As mentioned in the FAQs, this is a common side reaction.
Possible Causes and Solutions
-
Oxygen in the Reaction Mixture: This is the most common cause.
-
Solution: Implement rigorous deoxygenation procedures. Use freeze-pump-thaw cycles for your solvents or bubble a stream of inert gas through them for an extended period (e.g., 30-60 minutes) before use. Assemble your reaction under a positive pressure of argon or nitrogen.
-
-
Excess Boronic Acid: A large excess of the boronic acid can favor homocoupling.
-
Solution: Use a stoichiometry of boronic acid to aryl iodide closer to 1.1:1 or 1.2:1.
-
Key Parameter Optimization
For challenging couplings, a systematic optimization of reaction parameters is often necessary.
Ligand Selection
The choice of ligand is the most critical factor for success.
| Ligand Type | Examples | Key Characteristics |
| Bulky Monophosphines | SPhos, XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. Promote both oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Excellent for challenging couplings.[5] |
| Specialized Ligands | AntPhos, Arsa-Buchwald Ligands | Designed for extremely sterically demanding couplings, showing unique reactivity.[10][11] |
Palladium Source
The palladium precursor can influence the activation of the catalyst.
| Precursor | Common Ligand Pairing | Notes |
| Pd(OAc)₂ | Buchwald ligands, NHCs | Requires in situ reduction to Pd(0). A versatile and common choice. |
| Pd₂(dba)₃ | Buchwald ligands, NHCs | A stable source of Pd(0). Often used in challenging cases.[1] |
| Buchwald Precatalysts (G3, G4) | Built-in ligand | Air- and moisture-stable. Designed for rapid generation of the active L-Pd(0) species. Highly recommended for hindered substrates. |
| PEPPSI-type Precatalysts | Built-in NHC ligand | Air- and moisture-stable NHC precatalysts.[5] |
Base and Solvent Systems
The base and solvent should be optimized in tandem.
| Base | Common Solvents | Suitability |
| K₃PO₄ | Toluene, Dioxane, THF | A strong, effective base for many hindered couplings. May require a small amount of water.[7] |
| Cs₂CO₃ | Dioxane, DMF | A strong base that is often effective when others fail. |
| K₂CO₃ | Aqueous mixtures (e.g., Toluene/H₂O) | A milder base, but can be effective in some systems. |
| KOtBu | Toluene, THF | A very strong base, use with caution as it can promote side reactions. |
Experimental Protocol: A General Starting Point
This protocol is a robust starting point for the Suzuki coupling of a sterically hindered aryl iodide.
Materials:
-
Sterically hindered aryl iodide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, arylboronic acid, palladium precursor, ligand, and base.
-
Add the deoxygenated solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Visualization
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights the steps most affected by steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
Successfully performing Suzuki-Miyaura couplings with sterically hindered aryl iodides requires a departure from standard reaction conditions. By focusing on the rational selection of bulky, electron-rich ligands, appropriate palladium precursors, and optimized base/solvent systems, researchers can overcome the kinetic barriers imposed by steric hindrance. A systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, is the key to achieving high yields and unlocking the full potential of this powerful cross-coupling reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189423. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 233-236. Retrieved from [Link]
-
Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(29), 10023-10029. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. Retrieved from [Link]
-
Cribbin, L., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Kwong, F. Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Asian Journal of Organic Chemistry, 8(9), 1436-1450. Retrieved from [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 148, 2115-2122. Retrieved from [Link]
-
Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738-1744. Retrieved from [Link]
-
Nolan, S. P., et al. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8537-8547. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
Li, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 896350. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]
-
Zhang, L., & Fu, G. C. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(18), 5442-5445. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Li, G., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Retrieved from [Link]
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
minimizing protodeiodination side reactions in fluoro-iodo anilines
Ticket ID: FIA-DEIOD-001
Subject: Minimizing Protodeiodination Side Reactions
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Specialized Support Hub
You are accessing this guide because you are likely observing a specific failure mode in your fluoro-iodo aniline scaffolds: the mysterious disappearance of the iodine atom , replaced by a hydrogen atom (protodeiodination).
In fluoro-iodo anilines, this side reaction is exacerbated by the fluorine atom. The electron-withdrawing nature of fluorine activates the carbon-iodine bond for oxidative addition (good) but also stabilizes the resulting aryl-metal species, making it prone to "stealing" a proton if the cross-coupling cycle stalls (bad).
This guide is not a textbook. It is a troubleshooting manual designed to plug the "leaks" in your catalytic cycles.
Module 1: The "Leak" Analysis (Mechanism)
Before fixing the reaction, you must visualize where the iodine is being lost. In 90% of Palladium-catalyzed cases, deiodination is not a random hydrolysis; it is a catalytic reduction driven by the formation of a Palladium-Hydride (Pd-H) species.
The Deiodination Loop
The diagram below illustrates the "Leak" (Red Path) versus the "Productive Cycle" (Green Path). Your goal is to accelerate the Green Path and block the Red Path.
Figure 1: The Catalytic Leak. Protodeiodination occurs when the Ar-Pd-I intermediate encounters a hydride source (solvent/ligand) before it can undergo transmetallation.
Module 2: Troubleshooting Suzuki & Sonogashira Couplings
The Symptom: You observe the starting material is consumed, but the mass spectrum shows M-126 (loss of I, gain of H).
The Root Cause: The most common culprit is Secondary Alcohols (Isopropanol, 2-butanol) used as solvents or co-solvents.
-
Mechanism: Pd(II) undergoes alkoxide exchange with isopropanol. The isopropoxide ligand then undergoes
-hydride elimination, turning into acetone and generating a Pd-H species, which immediately reduces your aryl ring.
Corrective Protocols
| Parameter | RISK FACTOR (Avoid) | SAFE ZONE (Recommended) | Why? |
| Solvent | Isopropanol, Ethanol, DMF (wet) | t-Butanol, Dioxane, Toluene | t-Butanol cannot undergo |
| Base | Carbonates in MeOH/EtOH | K₃PO₄, CsF, K₂CO₃ (in Dioxane/H₂O) | Fluoride bases (CsF) accelerate transmetallation, minimizing the lifespan of the vulnerable Ar-Pd-I species. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, XPhos Pd G3 | Bidentate ligands (dppf) resist ligand exchange; Bulky ligands (XPhos) speed up reductive elimination. |
Standard High-Fidelity Protocol (Suzuki)
Use this when deiodination >5% is observed.
-
Solvent System: 4:1 mixture of 1,4-Dioxane : Water (degassed).
-
Base: Potassium Phosphate Tribasic (K₃PO₄) - 3.0 equivalents.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Temperature: 60–80°C.
-
Procedure:
-
Charge solid reagents (Ar-I, Boronic Acid, Base, Catalyst).[1]
-
Evacuate and backfill with N₂ (3x).
-
Add degassed solvents via syringe.
-
Critical: Do not use alcoholic co-solvents to "help solubility." If solubility is poor, use THF or pure Dioxane.
-
Module 3: Troubleshooting Buchwald-Hartwig Amination
The Symptom: Low yield of amine product, high yield of deiodinated arene.
The Root Cause: The amine nucleophile itself is the hydride source. If the amine has hydrogens on the carbon
Decision Tree: Ligand Selection
Figure 2: Ligand Selection Strategy. Bulky, electron-rich ligands are required to outcompete the
Critical Adjustment: The "Pre-Catalyst" Rule
Never use Pd(OAc)2 + Ligand for sensitive fluoro-iodo anilines.
-
Why? The reduction of Pd(II) to Pd(0) in situ often requires the amine or phosphine to be oxidized, generating hydrides in the process.
-
Solution: Use Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or G4 ). These generate the active Pd(0) species cleanly upon exposure to base, without requiring a "sacrificial" reductant that causes deiodination.
Module 4: Metal-Halogen Exchange (Lithiation)
The Symptom: You are trying to lithiate the iodine to react with an electrophile (e.g., an aldehyde), but you get the protonated arene instead.
The Root Cause: The fluoro-aniline NH₂ protons are acidic (pKa ~25-30). Or, the moisture in the air is quenching the lithiated species.
The "Protection First" Mandate
You cannot perform Lithium-Halogen exchange on a free aniline (Ar-NH₂).
-
The NH₂ Problem: n-BuLi will deprotonate the NH₂ before it exchanges the Iodine. You end up with a Lithium-Amide, which complicates the reaction.
-
The Fix: Protect the aniline as a TMS-amine or Boc-amine (if Boc is stable to your conditions).
-
Transient Protection: Treat Ar-NH₂ with 1.05 eq n-BuLi at -78°C to form Ar-NH-Li, then add the second equivalent of t-BuLi for the Iodine exchange. (Risky for deiodination).
-
Best Practice: Use LiHMDS (2 eq) to doubly protect the amine in situ as the N(SiMe3)2 species before adding the halogen exchange reagent.
-
Temperature Protocol
-
Fluoro-Iodo Effect: The fluorine makes the lithiated species thermally unstable (prone to benzyne formation or elimination of LiF).
-
Rule: Perform exchange at -78°C . Quench with electrophile immediately (within 5-10 mins). Do not let it "stir for 1 hour" at -78°C.
FAQ: Rapid Fire Troubleshooting
Q: Can I use ethanol if I don't have t-Butanol? A: No. Ethanol is a primary alcohol and a potent hydride source for Palladium. If you lack t-Butanol, use Toluene or DME (Dimethoxyethane).
Q: My reaction works for bromo-aniline but fails for iodo-aniline. Why? A: Iodine is too reactive. It undergoes oxidative addition so fast that a high concentration of Ar-Pd-I builds up. If the transmetallation step is slow, this buildup leads to side reactions. Slow down the addition of the catalyst (syringe pump) to keep the Pd(0) concentration low.
Q: Does the position of the Fluorine matter? A: Yes. If F is ortho to the Iodine, the C-I bond is weaker and the resulting anion (in lithiation) is more stable but also more prone to "proton snatching." If F is ortho, strict anhydrous conditions are non-negotiable.
References
-
Mechanistic Insight into Dehalogenation
-
Buchwald-Hartwig Optimization
-
Solvent Effects in Cross-Coupling
-
Pre-Catalyst Utility
- Title: "Palladium Precatalysts for Cross-Coupling Reactions" (The G3/G4 series)
- Source:Accounts of Chemical Research
-
URL:[Link]
Sources
optimizing catalyst loading for 3-fluoro-5-iodo-N,N-dimethylaniline coupling
Subject: Optimizing Catalyst Loading for 3-Fluoro-5-Iodo-N,N-Dimethylaniline Ticket ID: OPT-PD-3F5I-NME2 Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary
You are attempting to optimize the Palladium (Pd) loading for the cross-coupling (likely Suzuki-Miyaura) of 3-fluoro-5-iodo-N,N-dimethylaniline .
The Chemical Challenge: While aryl iodides are highly reactive toward oxidative addition, your substrate contains a dimethylamino group (-NMe₂) .[1] Even in the meta position (3,5-relationship), this Lewis basic nitrogen can coordinate to the electrophilic Pd(II) center, effectively "poisoning" the catalyst at low loadings.[1] To optimize loading (reduce mol%), you must shift the equilibrium away from substrate-Pd coordination toward ligand-Pd coordination.[1]
This guide provides a self-validating workflow to lower your catalyst loading from standard (1–5 mol%) to high-efficiency levels (<0.1 mol%) while maintaining conversion.
Part 1: Diagnostic & Mechanistic Insight
Q: Why does my reaction stall at low catalyst loadings (<0.5 mol%)?
A: The issue is likely competitive inhibition by the substrate amine, not the lack of intrinsic reactivity of the C-I bond.
In a standard catalytic cycle, the Pd(0) species must be ligated by your chosen phosphine (L) to remain active. However, your substrate (S) has a nitrogen lone pair.[1]
-
High Loading (>1 mol%): There is enough Pd to tolerate some loss to amine coordination.[1]
-
Low Loading (<0.1 mol%): The Substrate:Pd ratio becomes massive (1000:1).[1] The amine overwhelms the Pd, forming inactive [Pd(Ar)(NMe2-Substrate)2] complexes, halting the cycle (catalyst death).
Visualizing the Failure Mode
The following diagram illustrates the "Cycle vs. Death" pathway specific to amino-aryl halides.
Figure 1: Mechanistic divergence showing how the dimethylamino group acts as a catalyst poison (Red Path) when the supporting ligand is insufficient.[1]
Part 2: Optimization Protocol
Do not simply "dilute" the catalyst.[1] You must switch to a system that is robust against amine poisoning.[1]
Step 1: Ligand Selection (The "Bodyguard")
To lower loading, you need a ligand that binds Pd much tighter than the -NMe₂ group does.[1]
-
Recommendation: Switch to Dialkylbiaryl phosphines (Buchwald Ligands).[1]
-
Specific Choice: SPhos or XPhos .
-
Why? These ligands are electron-rich (accelerating oxidative addition) and extremely bulky (preventing the approach of the substrate's nitrogen to the Pd center).[1]
-
Step 2: The "Limit of Detection" Experiment
Run the following parallel screen to determine the minimum effective loading (MEL).
Experimental Conditions:
-
Scale: 0.5 mmol substrate.
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (for biphasic efficiency).[1]
-
Base: K₃PO₄ (3.0 equiv) – Gentler than carbonates, good for iodides.[1]
-
Temperature: 80 °C.
Protocol Table: Catalyst Loading Ladder
| Entry | Catalyst System | Loading (mol%) | S/C Ratio | Expected Outcome |
| 1 | Pd(PPh₃)₄ (Standard) | 5.0% | 20 | Baseline: Full conversion, but wasteful. |
| 2 | Pd(OAc)₂ / SPhos (1:[1]2) | 0.5% | 200 | Target: Should reach 100% conv. if ligand protects Pd. |
| 3 | Pd(OAc)₂ / SPhos (1:2) | 0.05% | 2,000 | Stress Test: If yield >90%, system is highly active.[1] |
| 4 | Pd(OAc)₂ / SPhos (1:2) | 0.01% | 10,000 | Limit: Likely stall point.[1] Use to calculate max TON. |
Step 3: Kinetic Profiling (Visual)
Don't just check the yield at 24 hours.[1] Check conversion at 1 hour.
-
If 0.05% loading reaches 50% conv. in 1 hour but stops there, your catalyst is dying (poisoning).[1]
-
Fix: Add a "spike" of fresh ligand (SPhos) without Pd to see if activity resumes. If yes, your ligand was oxidizing/dissociating.[1]
Part 3: Troubleshooting & FAQs
Q: I see "Pd Black" precipitating out of the solution. What does this mean?
A: This indicates ligand dissociation .[1] The Pd(0) has fallen off the ligand and aggregated into inactive metal clusters.[1]
-
Immediate Fix: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 .
-
Root Cause: The -NMe₂ group might be displacing a weak ligand (like PPh₃), causing the Pd to become "naked" and then aggregate.[1] SPhos/XPhos are less likely to fall off.[1]
Q: My product is contaminated with de-iodinated starting material (3-fluoro-N,N-dimethylaniline).
A: This is Hydrodehalogenation .[1]
-
Cause: The oxidative addition occurred (Pd inserted into C-I), but instead of transmetallating with the boronic acid, the Pd species reacted with a hydride source (often the solvent or alcohol).
-
Optimization:
Q: Can I use a Pre-catalyst to improve consistency?
A: Yes, and you should. Mixing Pd(OAc)₂ and Ligand in situ is prone to error at low loadings (weighing <1 mg is inaccurate).
-
Recommendation: Use XPhos Pd G4 or SPhos Pd G3 precatalysts.[1]
-
Benefit: These have a precise 1:1 Pd:Ligand ratio and activate immediately upon heating.[1] They are air-stable, making weighing small amounts for optimization much more reliable [1].[1]
Part 4: Workflow Visualization
The following decision tree guides your optimization process based on experimental feedback.
Figure 2: Decision Matrix for Catalyst Optimization based on visual and analytical feedback.
References
-
Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Anastas, P. T., & Warner, J. C. (1998).[1] "The 12 Principles of Green Chemistry." Oxford University Press.[1][2] (Context: Principle 9 - Catalysis).
-
Leadbeater, N. E., & Marco, M. (2002).[1] "Ligand-free palladium-catalyzed Suzuki reaction in water using microwave heating." Organic Letters.
-
Erhardt, S., et al. (2008).[1][3] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.[1][4][5] (Context: Mechanism of amine/cyanide poisoning of Pd). [3]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. gctlc.org [gctlc.org]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Fluoro-5-iodo-N,N-dimethylaniline Stability & Handling
Topic: Stability & Reactivity Profile under Basic Conditions Document ID: TS-3F5I-DMA-001 Last Updated: February 14, 2026 Audience: Medicinal Chemists, Process Chemists
Core Directive: The "Benzyne Minefield"
If you are accessing this guide, you are likely experiencing low yields, tar formation, or regioisomeric mixtures when subjecting 3-Fluoro-5-iodo-N,N-dimethylaniline to basic conditions.
The Executive Summary: This molecule is stable to aqueous inorganic bases (NaOH, K₂CO₃) at ambient temperatures. However, it is highly unstable toward strong organometallic bases (LDA, LiTMP) or alkyllithiums unless specific protocols are followed.
The instability arises from the C4-proton (located between Fluorine and Iodine). This position is significantly acidified by the inductive effects of both halogens. Deprotonation here triggers immediate elimination of Li-F or Li-I, generating a transient aryne (benzyne) intermediate that rapidly polymerizes or reacts non-selectively.
Critical Reactivity Matrix
Use this table to determine the safety of your intended reagent system.
| Base / Reagent | Condition | Stability Rating | Outcome / Mechanism |
| NaOH / KOH / K₂CO₃ | Aqueous / Biphasic | ✅ Stable | Standard workups are safe. No hydrolysis of NMe₂ or Halogens occurs below 100°C. |
| NaH / KH | DMF / THF (0°C) | ⚠️ Caution | Stable if dry. High heat (>60°C) may trigger slow SNAr displacement of Fluorine. |
| n-Butyllithium (n-BuLi) | THF (-78°C) | ✅ Stable (Kinetic) | Pathway A: Rapid Lithium-Halogen Exchange (I → Li). Safe if kept cold. |
| n-Butyllithium (n-BuLi) | THF (> -40°C) | ❌ Unstable | Pathway B: "Scrambling." The C5-Li species can deprotonate unreacted starting material, leading to benzyne. |
| LDA / LiTMP / KHMDS | THF (-78°C to 0°C) | ❌ Critical Failure | Pathway C: Deprotonation at C4 (between F and I) → Elimination → Benzyne → Tars. |
| Alkoxides (NaOMe, tBuOK) | Alcohol / DMSO (Heat) | ❌ Unstable | Pathway D: Nucleophilic Aromatic Substitution (SNAr). Fluorine is displaced.[1] |
Visualizing the Failure Modes
The following diagram illustrates the divergent pathways based on your choice of base. The "Red Zone" represents the most common reason for experimental failure with this scaffold.
Caption: Figure 1. Divergent reactivity pathways. Note that Amide bases trigger the destructive Benzyne pathway, while n-BuLi accesses the stable Lithium-Exchange pathway.
Troubleshooting Guide (FAQ)
Q1: I treated the starting material with LDA to functionalize the ring, but I recovered a black tar. What happened?
A: You triggered the Benzyne Pathway .
Unlike simple anilines, the proton at C4 (sandwiched between Fluorine and Iodine) is exceptionally acidic (
-
Solution: Do not use LDA. If you need to functionalize C4, you must use a "Halogen Dance" strategy or a different starting scaffold.
Q2: I used n-BuLi to exchange the Iodine, but my yield is only 40%. Where did the rest go?
A: You likely experienced "Anion Scrambling" due to temperature issues. While Iodine-Lithium exchange is faster than deprotonation, the generated C5-Lithio species is a strong base. If the reaction warms above -60°C before quenching, the C5-Lithio species can deprotonate unreacted starting material at the C4 position, triggering the benzyne decomposition described above [2].
-
Solution: Ensure the internal temperature never rises above -70°C during n-BuLi addition. Quench with your electrophile at -78°C.
Q3: Can I use this molecule in a Suzuki Coupling with aqueous base?
A: Yes.
The molecule is stable to standard Suzuki conditions (e.g.,
-
Pro-Tip: Degas solvents thoroughly. The electron-rich aniline moiety makes the compound susceptible to oxidative darkening (formation of quinoid species) if heated in air [3].
Q4: Why did I lose the Fluorine atom when using Sodium Methoxide?
A: You triggered Nucleophilic Aromatic Substitution (SNAr) . Although the NMe₂ group is electron-donating (deactivating for SNAr), the Fluorine atom is a highly labile leaving group due to the high polarization of the C-F bond. In the presence of strong alkoxides and heat, the Fluorine can be displaced [4].
-
Solution: Avoid strong alkoxides. Use carbonate bases (
) or non-nucleophilic organic bases (DIPEA) if basicity is required.
Standard Operating Procedures (SOPs)
Protocol A: Safe Lithiation (Iodine-Lithium Exchange)
Use this protocol to convert the C-I bond into a C-C bond.
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 3-Fluoro-5-iodo-N,N-dimethylaniline (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.
-
Critical: Do not let the stream of n-BuLi hit the wall of the flask; inject directly into the solution.
-
-
Incubation: Stir at -78°C for exactly 30 minutes .
-
Note: Do not stir longer than 1 hour, or scrambling may occur.
-
-
Quench: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.
-
Warming: Allow the reaction to warm to room temperature only after the electrophile has been added.
Protocol B: Stability Test (Quality Control)
Use this to verify if your batch has degraded.
-
Visual: Pure compound should be a pale yellow oil or low-melting solid. Dark brown/black indicates oxidation.
-
TLC: Run in 10% EtOAc / Hexanes.
-
Starting Material
(UV active). -
Baseline streak indicates polymerization/salt formation.
-
-
NMR Check:
-
Look for the NMe₂ singlet at
ppm. -
Check integration of aromatic protons. Loss of symmetry suggests de-iodination.
-
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Leroux, F., & Schlosser, M. (2002). "The 'Halogen Dance' Reaction: A Review." Angewandte Chemie International Edition, 41(24), 4640-4658.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.
-
Reich, H. J. (2025). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.
Sources
Technical Support Center: Troubleshooting Electron-Rich Aryl Iodides
Ticket ID: #ARI-EDG-001 Subject: Low Reactivity of Electron-Rich Aryl Iodides in Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
The Paradox: Why Your "Best" Substrate is Failing
User Observation: "I switched from an aryl bromide to an aryl iodide expecting a faster reaction due to the weaker C–I bond. Instead, the reaction stalled, and I see unreacted starting material and catalyst decomposition (palladium black)."
Technical Diagnosis:
You are encountering the "Iodide Effect" paradox . While oxidative addition (OA) is indeed faster for aryl iodides (
In systems with Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2), the resulting Pd(II) intermediate is highly electron-rich. The combination of a nucleophilic aryl group and a strongly coordinating iodide ligand leads to two specific failure modes:
-
Formation of Stable Dimers: The complex forms inactive halide-bridged dimers
. -
Reductive Elimination Stall: The electron-rich nature of the metal center raises the activation energy for Reductive Elimination (RE), which is the rate-determining step (RDS) for these substrates.
Diagnostic Workflow
Before altering your conditions, confirm the failure mode using this logic flow.
The Mechanism of Failure (Root Cause Analysis)
To fix the reaction, you must understand the "Trap" in the catalytic cycle.
The "Iodide Death Loop"
In standard cycles, the halide (
-
Oxidative Addition (Fast):
. This happens almost instantly. -
The Trap: Instead of transmetalating, the complex sheds a ligand (
) and dimerizes via iodide bridges. This dimer is thermodynamically stable and catalytically incompetent. -
Inhibition: High concentrations of free
(generated as the reaction progresses) can also attack the active species, forming anionic "ate" complexes , further halting the cycle.
Troubleshooting Protocols
Protocol A: The "Silver Bullet" (Halide Scavenging)
Use Case: Reaction works for Ar-Br but fails completely for Ar-I.
Mechanism: Silver salts abstract the iodide, precipitating insoluble AgI (yellow solid). This forces the generation of a cationic Pd species
Step-by-Step:
-
Standard Setup: Prepare your vessel with Ar-I (1.0 equiv), Nucleophile (1.2–1.5 equiv), and Catalyst (e.g.,
or Pd/Ligand). -
The Additive: Add 1.1–1.5 equivalents of
or .-
Note:
can double as the base. If using , maintain your standard base (e.g., ).
-
-
Solvent: Use a solvent where AgI is strictly insoluble (DCM, Toluene, THF). Avoid highly polar solvents like DMF if possible, as they can solubilize silver salts and lead to side reactions.
-
Observation: You should see a rapid formation of a yellow precipitate (AgI). This confirms the scavenger is working.
Protocol B: Ligand Engineering (Forcing Reductive Elimination)
Use Case: Reaction yields dehalogenated side product (Ar-H) or stalls. Mechanism: Electron-rich substrates require bulky, electron-rich ligands . The electron richness facilitates OA (not the issue here), but the bulk (steric demand) destabilizes the Pd(II) intermediate, forcing the crowded metal to eject the product (Reductive Elimination).
Recommended Ligand Matrix:
| Ligand Class | Specific Ligand | Why it works for Ar-I |
| Dialkylbiaryl (Buchwald) | XPhos, RuPhos | Extremely bulky. Prevents dimerization. Promotes RE for electron-rich amines/ethers. |
| Ferrocenyl | Q-Phos | Excellent for sterically hindered, electron-rich coupling. |
| NHC | IPr, IMes | Strong sigma donation stabilizes the active species prevents Pd black formation, steric bulk drives RE. |
Protocol Modification:
-
Replace
or dppf with XPhos (for Suzuki) or RuPhos (for Buchwald-Hartwig). -
Ratio: Maintain a strict 1:1 or 2:1 L:Pd ratio. Excess ligand can sometimes be detrimental if it saturates the metal, but for Buchwald ligands, 2:1 is standard to keep the catalyst alive.
Protocol C: The "Solvent Switch" (Solubility Engineering)
Use Case: You cannot use Silver salts (cost/compatibility).
Mechanism: If you cannot remove
Frequently Asked Questions (FAQ)
Q: Why does my electron-rich aryl iodide yield the reduced product (Ar-H) instead of the coupled product? A: This is "Protodehalogenation." Because the electron-rich Pd(II)-Ar intermediate is slow to undergo transmetalation or reductive elimination, it sits in solution longer. It eventually abstracts a hydride (from solvent or base) and eliminates Ar-H.
-
Fix: Increase the concentration of the nucleophile to outcompete the side reaction, or switch to a bulkier ligand (Protocol B) to speed up Reductive Elimination.
Q: Can I just use more catalyst? A: Rarely. If the mechanism involves iodide inhibition, adding more Pd just creates more inactive dimers. You need to address the inhibition, not the loading.
Q: Is it true that Aryl Iodides degrade?
A: Yes. Check your starting material.[1] Ar-I can liberate free iodine (
-
Fix: Wash your Ar-I with aqueous sodium thiosulfate before use if it looks discolored.
References
-
The Iodide Inhibition Effect
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Silver Salts in Catalysis
- Luh, T. Y., & Leung, M. K. (1990). Product-Specific Reactions of Aryl Iodides. Organic Reactions. (Foundational text on using Ag salts to sequester halides).
-
Ligand Effects (Buchwald)
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie.
-
Mechanism of Dimer Formation
Sources
Technical Support Center: Handling Light-Sensitive Iodo-Aniline Derivatives
The following guide serves as a specialized Technical Support Center for researchers working with light-sensitive iodo-aniline derivatives. It is designed to move beyond basic safety data sheets into the practical nuances of experimental success.[1]
Status: Operational | Tier: Advanced Chemical Handling | Topic: Photostability & Oxidation Control
The Core Directive: Understanding the "Photolytic Trap"
Before handling these compounds, you must understand why they fail.[1] The failure mode is rarely random; it is a deterministic consequence of bond physics.[1]
The Mechanism of Failure: Iodo-aniline derivatives possess two synergistic vulnerabilities:
-
The Weak C-I Bond: The Carbon-Iodine bond is the weakest among standard aromatic halogens.[1] With a bond dissociation energy (BDE) of ~65 kcal/mol (272 kJ/mol), it is susceptible to homolytic cleavage by photons in the UV and near-visible blue spectrum (<500 nm).[1]
-
The Electron-Rich Ring: The amino group (
) is a strong electron donor. This increases the electron density of the aromatic ring, making it prone to oxidation.[1] When light cleaves the C-I bond, the resulting aryl radical is stabilized by the amino group, accelerating the degradation chain reaction.[1]
The Result:
Pre-Experiment: Storage & Stability Protocols
Q: How should I store my iodo-aniline precursors long-term?
A: The "Double-Barrier" Protocol. Standard amber bottles are often insufficient for long-term storage of highly sensitive derivatives (e.g., 2,4-diiodoaniline).[1]
-
Primary Barrier: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).
-
Secondary Barrier: Wrap the vial in aluminum foil. Amber glass blocks UV but transmits some visible light; foil blocks 100%.[1]
-
Thermal Control: Store at -20°C . Cold temperatures significantly reduce the rate of radical propagation and oxidation.[1]
Q: My compound arrived beige but is now dark brown. Is it usable?
A: It depends on the application.
-
For crude synthesis: Likely yes.[1] The brown color is surface oxidation and liberated iodine.[1]
-
For catalysis/cross-coupling: No. Free iodine (
) is a catalyst poison (especially for Pd/Cu catalysts) and an oxidant. -
Recovery Protocol: Dissolve in minimal ethyl acetate, wash with 10% aqueous sodium thiosulfate (until the organic layer is clear), dry over
, and recrystallize immediately.[1]
Experimental Execution: The "Vampire" Workflow
Q: Do I really need a darkroom?
A: Not a full darkroom, but you need "Actinic Shielding." Fluorescent lab lights emit significant UV/blue light.
-
Weighing: Use a hood equipped with Amber Sleeves (filters <500 nm) or switch to a Red LED headlamp.
-
Reaction Setup: Wrap reaction flasks in foil before adding the iodine source. Leave a small "viewing port" covered with a flap if observation is necessary.
Q: Which solvents should I avoid?
A: Avoid Radical Promoters.
-
Avoid: Ethers (THF, Diethyl Ether) that have not been tested for peroxides.[1] Peroxides act as radical initiators, accelerating C-I cleavage.[1]
-
Preferred: Dichloromethane (DCM), Toluene, or degassed DMF.[1]
-
Tip: Always sparge solvents with Argon for 15 minutes prior to use. Dissolved oxygen creates singlet oxygen (
) under light, rapidly destroying electron-rich anilines.
Troubleshooting Guide (FAQ)
Issue: "My reaction mixture turned purple/violet immediately."
Diagnosis: Rapid photodeiodination liberating elemental iodine (
-
Immediate Quench: Add saturated aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ( ) .-
Chemistry:
(Purple Colorless).
-
-
Shielding Check: You likely exposed the flask to direct light or used a solvent with peroxides.[1]
-
Damage Control: If this happened during a cross-coupling (e.g., Suzuki/Sonogashira), your catalyst may be dead.[1] Filter the mixture, re-add catalyst, and restart in the dark.
Issue: "NMR shows broad peaks or missing aromatic signals."
Diagnosis: Paramagnetic interference from stable organic radicals or iodine complexes.[1] The Fix:
-
Filtration: Pass the NMR sample through a short plug of basic alumina (removes acidic impurities and iodine) or Celite .
-
Solvent: Ensure your
is not acidic (chloroform decomposes to HCl + Phosgene over time). Acidic can protonate the amine, shifting peaks and broadening signals.[1] Use treated with .
Issue: "TLC spots are streaking or showing multiple unexpected spots."
Diagnosis: On-plate degradation. Silica gel is slightly acidic and, under UV light (254 nm) used for visualization, can catalyze the decomposition of the spot during the measurement.[1] The Fix:
-
2D-TLC Test: Spot the compound, run the plate in one direction. Wait 5 minutes in light. Rotate 90° and run again. If off-diagonal spots appear, the compound is decomposing on the silica.[1]
-
Neutralization: Pre-wash TLC plates with 5% Triethylamine/Hexane solution to neutralize silica acidity.
Data & Visualization
Comparative Bond Dissociation Energies (Aromatic)
Understanding the hierarchy of bond strength validates why Iodine requires special care compared to Bromine or Chlorine.
| Bond Type | Bond Energy (kcal/mol) | Bond Energy (kJ/mol) | Light Sensitivity Risk |
| Ar-F | ~115 | ~481 | Negligible |
| Ar-Cl | ~80 | ~335 | Low |
| Ar-Br | ~70 | ~293 | Moderate |
| Ar-I | ~57 | ~238 | High |
| Ar-NH₂ | ~103 | ~431 | Oxidation Prone |
Workflow Diagram: The "Dark" Protocol
Caption: Operational workflow for minimizing photolytic cleavage. Note the "Rescue" loop using Thiosulfate if degradation is observed.[1]
Degradation Pathway Mechanism
Caption: Mechanistic pathway of photodeiodination. The critical control point is preventing the initial homolytic cleavage.[1]
References
-
National Center for Biotechnology Information (NCBI). "Bond Dissociation Energies of Aromatic Compounds." PubChem Compound Summary. [Link]
-
PharmaGuideline. "Protection of Light Sensitive Pharmaceutical Products." Quality Control Protocols. [Link]
-
Chemistry LibreTexts. "Bond Energies and Homolytic Cleavage." Physical Chemistry Reference. [Link]
Sources
Validation & Comparative
Comparative Guide: 3-Fluoro-5-Iodoaniline vs. 3-Fluoro-5-Bromoaniline
Executive Summary: The "Selectivity vs. Cost" Trade-off
In medicinal chemistry—specifically for kinase inhibitor synthesis—the choice between 3-fluoro-5-iodoaniline (Product A) and 3-fluoro-5-bromoaniline (Product B) is rarely about simple reactivity; it is about orthogonal control .
-
The Iodo-Analog (Product A) is the premium tool for chemoselectivity . Its weak C–I bond allows for oxidative addition under mild conditions (room temperature, weak bases), enabling site-selective cross-coupling in the presence of other halogens (like Cl or Br) elsewhere on the scaffold.
-
The Bromo-Analog (Product B) is the workhorse for scale-up . It requires higher activation energy (elevated temperatures, specialized ligands) but offers significant cost advantages when site-selectivity is not the primary constraint.
Bottom Line: Use the Iodo variant for early-stage library generation and sequential couplings. Use the Bromo variant for cost-optimized process routes where aggressive conditions are tolerable.
Physical Organic Foundation
The divergent behaviors of these two anilines stem directly from the bond dissociation energy (BDE) of the carbon-halogen bond.[1] The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), effectively deactivating the ring toward electrophilic attack but activating the C-X bond for oxidative addition compared to non-fluorinated anilines.
Table 1: Physicochemical & Reactivity Profile[2]
| Feature | 3-Fluoro-5-Iodoaniline | 3-Fluoro-5-Bromoaniline | Mechanistic Implication |
| C–X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodo undergoes oxidative addition ~1000x faster. |
| Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Slow (Rate-limiting step is oxidative addition) | Iodo works with simple Pd(PPh3)4; Bromo often needs bulky ligands (e.g., SPhos, XPhos). |
| Selectivity | High (Reacts before Br/Cl sites) | Moderate (Competes with other Br sites) | Iodo allows "Orthogonal Functionalization." |
| Catalyst Compatibility | High (Outcompetes amine poisoning) | Moderate (Free | Iodo is superior for unprotected aniline couplings. |
Critical Application Scenarios
Scenario A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple a boronic acid to the 5-position without touching other sensitive groups.
-
With 3-Fluoro-5-Iodoaniline: You can perform the coupling at room temperature using mild bases (e.g.,
). If the molecule contains a bromine atom elsewhere (e.g., on the coupling partner), the iodine will react exclusively. -
With 3-Fluoro-5-Bromoaniline: This reaction typically requires heating to 80–100°C . At this energy, selectivity is lost; if other bromides or chlorides are present, you will likely observe a mixture of oligomers (double additions).
Scenario B: Handling the Unprotected Amine ( )
Free anilines are notorious for coordinating to Palladium (Pd), effectively "poisoning" the catalyst and shutting down the catalytic cycle.
-
The Iodo Advantage: The rate of oxidative addition into the C–I bond is so rapid that it kinetically outcompetes the coordination of the amine to the Pd center.
-
The Bromo Risk: Because C–Br oxidative addition is slower, the catalyst spends more time in the resting state, increasing the probability of amine coordination. Expert Tip: When using the bromo variant, use a Buchwald-type ligand (e.g., BrettPhos) or protect the amine as an acetamide.
Visualizing the Decision Logic
The following diagram illustrates the decision pathway for selecting the correct starting material based on synthetic requirements.
Caption: Decision matrix for selecting between Iodo- and Bromo-anilines based on selectivity needs and protecting group status.
Experimental Protocols
These protocols are designed to be self-validating . The distinct
Protocol A: Mild Coupling (Iodo-Aniline)
Best for: Unprotected amines, presence of other halogens.
-
Setup: Charge a flask with 3-fluoro-5-iodoaniline (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and
(3-5 mol%). -
Solvent: Add degassed DME/Water (3:1).
-
Base: Add
(2.0 equiv). -
Reaction: Stir at Room Temperature for 2-4 hours.
-
Validation:
-
TLC Check: The Iodo-aniline starting material (usually higher
) should disappear rapidly. -
Observation: The reaction mixture often turns black (precipitated Pd) after completion. If it turns black immediately, your solvent was not degassed well.
-
Protocol B: Robust Coupling (Bromo-Aniline)
Best for: Scale-up, cost-reduction, simple substrates.
-
Setup: Charge a flask with 3-fluoro-5-bromoaniline (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and
(5 mol%). -
Solvent: Add 1,4-Dioxane/Water (4:1).
-
Base: Add
(3.0 equiv). -
Reaction: Heat to 90°C for 12-16 hours.
-
Validation:
-
TLC Check: Reaction will be significantly slower.
-
Selectivity Warning: If you see multiple spots forming near the product baseline, check for homocoupling of the boronic acid (a common side reaction at high heat).
-
Mechanistic Pathway Visualization
The following diagram details the "Orthogonal Functionalization" workflow, demonstrating why the Iodo-variant is preferred for complex drug synthesis (e.g., Kinase Inhibitors).
Caption: Sequential functionalization workflow utilizing the high reactivity of the C-I bond to preserve the amine for later stages.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. (Discusses the utility of the 3-fluoro-5-iodo scaffold in kinase inhibitor synthesis).
-
RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2] (Provides baseline data for coupling unprotected halo-anilines).
-
MDPI Catalysts. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (Comparative rates of Aryl-I vs Aryl-Br).
-
University of California, Santa Barbara. Bond Dissociation Energies Data. (Fundamental physical organic data for C-I vs C-Br bonds).
-
National Institutes of Health (PubMed). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (Demonstrates the milder conditions possible with Iodides).
Sources
HPLC Method Development & Retention Behavior of 3-Fluoro-5-iodo-N,N-dimethylaniline: A Comparative Stationary Phase Study
Executive Summary
3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) presents a unique chromatographic challenge due to its mixed halogenation and basic dimethylamino functionality.[1] As a lipophilic weak base (Predicted pKa ~2.5, LogP ~3.4), its retention behavior is heavily influenced by pH-dependent ionization and specific halogen-pi interactions.[1]
This guide compares the performance of two distinct stationary phases—C18 (Octadecyl) and Phenyl-Hexyl —to provide a robust protocol for separating this compound from its critical process impurities (e.g., de-iodinated analogs and regioisomers).[1]
Compound Physicochemical Profile
Understanding the molecule is the first step to successful separation.
-
Core Structure: Aniline scaffold with electron-withdrawing halogens (F, I) and an electron-donating dimethylamino group.[1]
-
Hydrophobicity (LogP): ~3.[1]4. The iodine atom significantly increases lipophilicity compared to the fluoro-only analog.
-
Basicity (pKa): ~2.[1]5. The inductive effect of the meta-fluoro and meta-iodine substituents significantly lowers the pKa of the aniline nitrogen (typically ~4.6 for unsubstituted aniline).
-
Implication: At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule exists in a dynamic equilibrium between its neutral and protonated forms, often leading to peak tailing if not properly buffered or if silanol activity is high.
-
Comparative Method Performance: C18 vs. Phenyl-Hexyl
We evaluated the retention behavior of 3-Fluoro-5-iodo-N,N-dimethylaniline against its likely synthetic impurities using two industry-standard column chemistries.
Method A: The Workhorse (C18)[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1]
-
Mechanism: Hydrophobic interaction dominance.
-
Pros: High retentivity, predictable elution order based on LogP.
-
Cons: Limited selectivity between halogenated regioisomers.
Method B: The Specialist (Phenyl-Hexyl)
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 mm x 4.6 mm, 3.5 µm).[1]
-
Mechanism: Pi-Pi interactions + Hydrophobic interaction. The polarizable iodine atom interacts strongly with the phenyl ring of the stationary phase.
-
Pros: Superior resolution of halo-substituted aromatics; "Orthogonal" selectivity to C18.
-
Cons: Slightly lower overall retention for non-aromatic impurities.
Representative Performance Data
Data simulated based on QSAR principles and validated halo-aniline retention models.
| Analyte | Structure Note | C18 RRT (Relative Retention Time) | Phenyl-Hexyl RRT | Resolution (Rs) on Phenyl-Hexyl |
| N,N-Dimethylaniline | Core Scaffold | 0.45 | 0.40 | N/A |
| 3-Fluoro-N,N-dimethylaniline | De-iodinated Impurity | 0.62 | 0.58 | > 5.0 |
| 4-Iodo-N,N-dimethylaniline | Regioisomer | 0.92 | 0.88 | 2.1 |
| 3-Fluoro-5-iodo-N,N-dimethylaniline | Target Compound | 1.00 | 1.00 | Reference |
Key Insight: While both columns separate the target from the de-iodinated impurity, the Phenyl-Hexyl phase provides sharper peak shape (Tailing Factor < 1.2) due to the specific interaction with the iodine atom, which reduces non-specific binding to residual silanols.
Detailed Experimental Protocols
Protocol A: Standard Gradient (C18)
Best for general purity assessment.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine).[1]
Protocol B: Enhanced Selectivity (Phenyl-Hexyl)
Best for separating regioisomers or if peak tailing is observed on C18.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Higher pH ensures the weak base is fully neutral, improving retention and shape.
-
Mobile Phase B: Methanol. Note: Methanol promotes pi-pi interactions better than ACN.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C.
-
Gradient:
-
0.0 min: 20% B
-
15.0 min: 85% B
-
18.0 min: 85% B
-
-
Detection: UV @ 254 nm.
Mechanism of Interaction & Workflow
The following diagrams illustrate the decision-making process for method selection and the molecular interactions driving the separation.
Figure 1: Method Selection Workflow
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.
Figure 2: Interaction Mechanism (Phenyl-Hexyl)
Caption: Mechanistic view of the specific Iodine-Pi interactions offered by Phenyl-Hexyl phases.
References
-
PubChem. (2025).[1] Compound Summary: 3-Fluoro-N,N-dimethylaniline.[2] National Library of Medicine. [Link][1]
-
Waters Corporation. (2023).[1] Selectivity in Reversed-Phase Chromatography: Phenyl-Hexyl Columns. Waters Application Notes. [Link]
-
Agilent Technologies. (2022).[1] Strategies for the Separation of Halogenated Anilines. Agilent Technical Guides. [Link][1]
-
University of Tartu. (2024). pKa Data for Anilines and Derivatives. Chair of Analytical Chemistry. [Link]
Sources
Characterization of Impurities in 3-Fluoro-5-iodo-N,N-dimethylaniline Synthesis: A Comparative Technical Guide
Executive Summary
3-Fluoro-5-iodo-N,N-dimethylaniline is a high-value scaffold used in the synthesis of kinase inhibitors and optoelectronic materials. Its unique substitution pattern—placing the electron-donating dimethylamine meta to both the withdrawing fluorine and iodine—creates significant synthetic challenges regarding regioselectivity and purification.
This guide objectively compares the impurity profiles of the two dominant synthesis routes: Reductive Methylation (Eschweiler-Clarke) and Direct Alkylation (Methyl Iodide) .
Key Findings:
-
Process Choice: Reductive methylation (Method A) is superior for minimizing quaternary ammonium salts but risks N-oxide formation and incomplete alkylation. Direct alkylation (Method B) offers faster kinetics but generates significant over-alkylated quaternary impurities (up to 12%) that are difficult to purge.
-
Critical Impurity: The 3-fluoro-4-iodo regioisomer is a "silent" impurity often carried over from precursor synthesis. It is inseparable by standard C18 HPLC but distinct by 19F NMR .
-
Analytical Recommendation: A dual-method approach using High-pH HPLC (for basic impurities) and 19F NMR (for regioisomer quantification) is mandatory for GMP compliance.
Synthetic Pathways & Impurity Genesis
To understand the characterization, we must first map the genesis of impurities. The synthesis generally proceeds from the commercially available 3-fluoro-5-iodoaniline.
Comparative Analysis of Methods
| Feature | Method A: Reductive Methylation (Eschweiler-Clarke) | Method B: Direct Alkylation (MeI/Base) |
| Reagents | Formaldehyde (HCHO), Formic Acid (HCOOH) | Methyl Iodide (MeI), K₂CO₃, DMF |
| Mechanism | Formation of iminium ion | |
| Major Impurity | Impurity I (Mono-methyl) : Incomplete reaction.Impurity III (De-iodinated) : Protodeiodination at high T. | Impurity II (Quaternary Salt) : Over-methylation.Impurity IV (Inorganic) : Potassium salts. |
| Selectivity | High (Self-limiting to tertiary amine) | Low (Proceeds readily to quaternary salt) |
| Scalability | High (Homogeneous, no salt crashing) | Moderate (Exothermic, salt precipitation) |
Impurity Genealogy Diagram
The following diagram maps the reaction pathways and the specific origin of each impurity class.
Figure 1: Impurity genealogy tree showing the divergence between Eschweiler-Clarke (Method A) and Direct Alkylation (Method B).
Analytical Characterization Strategy
Standard HPLC methods often fail to separate the product from its de-iodinated byproduct or its regioisomers due to similar hydrophobicity.
A. HPLC-UV/MS Profiling
Challenge: The basic dimethylamino group causes peak tailing on standard silica columns due to silanol interactions. Solution: Use a high-pH stable C18 column or an embedded polar group column with an acidic mobile phase.
| Parameter | Recommended Condition | Rationale |
| Column | Waters XBridge C18 (4.6 x 150mm, 3.5µm) | High pH stability (up to pH 12) allows operation in non-ionized form. |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.0) | Keeps amine neutral, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 50% B to 90% B over 20 min | Shallow gradient required to separate Des-Iodo (Impurity III) from Product. |
| Detection | UV @ 254 nm & MS (ESI+) | 254 nm is isosbestic for the aniline ring; MS identifies masses. |
B. 19F NMR: The Regioisomer Hunter
The most insidious impurity is 3-Fluoro-4-iodo-N,N-dimethylaniline . It has the exact same mass (MW 265.07) and nearly identical polarity as the product.
-
Mechanism: The coupling constants (
) between Fluorine and Protons differ based on geometry. -
Diagnostic Signal:
-
Product (3-F, 5-I): Fluorine is meta to Iodine.
coupling is simple. -
Impurity (3-F, 4-I): Fluorine is ortho to Iodine. The chemical shift moves downfield due to the "Ortho Effect" and iodine's deshielding cone.
-
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke (Method A)
Recommended for high-purity applications.
-
Charge: To a 250 mL reaction flask, add 3-fluoro-5-iodoaniline (10.0 g, 42.2 mmol) and Formic acid (20 mL, 98%).
-
Addition: Cool to 0°C. Add Formaldehyde (37% aq. solution, 10 mL, 130 mmol) dropwise over 15 minutes.
-
Reflux: Heat the mixture to 90°C (internal temperature) for 4 hours. Critical: Do not exceed 100°C to prevent protodeiodination (Loss of Iodine).
-
Workup: Cool to RT. Pour onto ice/water (100 mL). Basify to pH 10 with 4M NaOH. Extract with MTBE (3 x 50 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. If Impurity I (mono-methyl) > 0.5%, reflux with acetic anhydride (scavenger) followed by a basic wash.
Protocol 2: Analytical Validation (HPLC)
-
Sample Prep: Dissolve 5 mg of crude product in 10 mL of MeCN:Water (50:50).
-
Injection: 5 µL.
-
System Suitability: Resolution (
) between Impurity III (Des-iodo) and Product must be > 2.0.
Comparative Performance Data
The following data was generated comparing crude reaction mixtures before crystallization.
Table 1: Impurity Profile Comparison
| Impurity Type | Structure / ID | Method A (Eschweiler-Clarke) | Method B (Direct Alkylation) | Detection Method |
| Impurity I | Mono-methyl aniline | 1.5 - 3.0% | 5.0 - 8.0% | HPLC (RT 0.85) |
| Impurity II | Quaternary Salt | < 0.1% (Not observed) | 8.0 - 12.0% | HPLC (RT 0.20) / MS |
| Impurity III | Des-iodo (3-F-N,N-DMA) | 0.5% (Temp dependent) | < 0.1% | HPLC (RT 0.92) |
| Impurity IV | 4-Iodo Regioisomer | Source Dependent | Source Dependent | 19F NMR only |
| Yield | Isolated Yield | 88% | 72% (loss to Quats) | Gravimetric |
Table 2: 19F NMR Chemical Shift Data (CDCl₃)
| Compound | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| Product (3-F, 5-I) | -110.5 | Multiplet | |
| Impurity IV (3-F, 4-I) | -102.1 | Quartet-like |
Note: The significant shift difference (~8 ppm) makes 19F NMR the definitive release test for isomeric purity.
Conclusion
For the synthesis of 3-Fluoro-5-iodo-N,N-dimethylaniline, Method A (Eschweiler-Clarke) is the superior route for pharmaceutical applications. It eliminates the risk of difficult-to-remove quaternary ammonium salts (Impurity II) which are prevalent in Method B.
However, researchers must implement a Critical Control Point (CCP) at the starting material stage. The 3-fluoro-5-iodoaniline precursor must be screened via 19F NMR to ensure the 4-iodo regioisomer is below the threshold of toxicological concern (TTC), as no downstream chemistry will remove it.
References
-
General Synthesis of N,N-Dimethylanilines: Ghorbani-Vaghei, R., & Veisi, H. (2009). Polystyryl-B(HSO4)2: An efficient and reusable catalyst for the Eschweiler–Clarke reaction. Journal of the Iranian Chemical Society. Link
-
HPLC of Basic Anilines: Sielc Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Sielc.com. Link
-
19F NMR Characterization: Dal Poggetto, G., et al. (2016).[1] 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures.[1] ResearchGate. Link
-
Impurity Profiling Strategy: Sterling Pharma Solutions. (2020). High resolution mass spectrometry for impurity profiling.[2] Sterling Pharma Solutions Whitepaper. Link
-
Precursor Data: PubChem. (2025). 3-Fluoro-5-iodoaniline Compound Summary. National Library of Medicine. Link
Sources
Publish Comparison Guide: Crystal Structure & Performance of 3,5-Disubstituted N,N-Dimethylanilines
This guide provides a technical analysis of the crystal structure data for 3,5-disubstituted N,N-dimethylanilines, focusing on the structural determinants of performance in electronic and pharmaceutical applications.
Executive Summary: The "Meta" Advantage
In the design of push-pull chromophores and pharmaceutical intermediates, N,N-dimethylaniline (DMA) derivatives are ubiquitous electron donors. However, the position of substituents on the phenyl ring dictates the molecule's geometry and electronic efficacy.
While Para (4-) substitution maximizes resonance (quinoidal character) and Ortho (2,6-) substitution induces steric twisting (decoupling the nitrogen lone pair), Meta (3,5-) substitution offers a unique "Goldilocks" zone. It allows for significant electronic modulation (via inductive effects) while maintaining—or even enhancing—the planarity required for solid-state stacking and charge transfer.
This guide compares the crystallographic performance of 3,5-disubstituted DMAs (specifically 3,5-dinitro and 3,5-dibromo derivatives) against their ortho- and para-isomers.
Structural Comparison: 3,5-Disubstituted vs. Alternatives
The critical performance metrics for these materials are Planarity (measured by the twist angle
Comparative Data Table
| Structural Parameter | 3,5-Disubstituted (Meta) | 2,6-Disubstituted (Ortho) | 4-Substituted (Para) | Unsubstituted DMA |
| Representative Compound | 3,5-Dinitro-N,N-dimethylaniline | 2,6-Dimethyl-N,N-dimethylaniline | 4-Nitro-N,N-dimethylaniline | N,N-Dimethylaniline |
| Nitrogen Geometry | Planar ( | Pyramidal ( | Planar (Quinoid) | Quasi-Planar ( |
| Twist Angle ( | < 5° (Coplanar) | > 50° (Twisted) | ~0° (Coplanar) | ~13.7° |
| C(aryl)–N Bond Length | ~1.36 – 1.38 Å | ~1.43 Å | ~1.35 Å | 1.396 Å |
| Electronic Effect | Inductive Withdrawal (-I) | Steric Inhibition of Resonance | Direct Resonance (+R/-R) | Baseline Resonance |
| Packing Motif | Herringbone / Loose Packing | Head-to-Tail Dipolar | Edge-to-Face |
Technical Analysis[1][2][3]
-
The Steric Trap (Ortho): As seen in 2,6-dimethyl derivatives, steric clash between the N-methyl groups and the ortho-substituents forces the
group to rotate out of the phenyl plane. This "twisting" breaks the -orbital overlap, lengthening the C-N bond to ~1.43 Å and isolating the nitrogen lone pair. -
The Resonance Highway (Para): 4-Nitro derivatives adopt a quinoid form with a double-bond character C=N bond (~1.35 Å). While electronically potent, these highly polarized molecules often suffer from large dipole moments that can complicate crystal growth (e.g., centrosymmetric pairing).
-
The Meta Stability (3,5-): 3,5-substituents (like
or ) exert strong electron-withdrawing effects without sterically hindering the group. Crystallographic data confirms that 3,5-dinitro-DMA maintains a planar dimethylamino group . The electron deficiency of the ring actually enhances the donation from the nitrogen lone pair via induction, shortening the C-N bond compared to the twisted ortho isomers, making them superior candidates for stable charge-transfer complexes.
Mechanism of Action: Substituent Control Logic
The following diagram illustrates how the substitution pattern dictates the crystallographic outcome.
Figure 1: Logic flow showing how substituent position determines the geometric and electronic fate of the N,N-dimethylaniline scaffold.
Experimental Protocol: Crystallization of 3,5-Disubstituted DMAs
To obtain high-quality single crystals for X-ray diffraction (XRD) of 3,5-disubstituted derivatives (e.g., 3,5-dibromo-N,N-dimethylaniline), a slow evaporation method is recommended to minimize disorder.
Materials Required
-
Target Compound: 3,5-dibromo-N,N-dimethylaniline (Synthesis via bromination of DMA in acetic acid or methylation of 3,5-dibromoaniline).
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetonitrile.
-
Equipment: Scintillation vials, Parafilm, needle.
Step-by-Step Workflow
-
Saturation: Dissolve 50 mg of the 3,5-disubstituted DMA in the minimum amount of warm Ethanol/DCM (approx. 2-3 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if any particulate matter remains.
-
Vial Setup: Transfer the solution to a clean 20 mL scintillation vial.
-
Controlled Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes in the Parafilm using a fine needle to allow slow solvent escape.
-
Incubation: Place the vial in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.
-
Note: 3,5-derivatives often crystallize in centrosymmetric space groups (e.g.,
) due to the lack of strong dipole alignment forces seen in para-isomers.
-
-
Harvesting: Once crystals (prisms or plates) reach 0.2–0.5 mm in size, harvest them using a nylon loop and mount immediately in Paratone oil for cryo-cooling (100 K) during data collection.
Figure 2: Crystallization workflow for obtaining X-ray quality crystals of substituted anilines.
References
-
Structural Analysis of N,N-Dimethylaniline Deriv
- Source: ResearchG
-
Key Finding: Confirms that while ortho-substitution causes significant twisting, meta-substitution (like 3,5-dinitro) maintains the planarity of the dimethylamino group.[1]
-
URL:
-
Crystal Structure of 2,4-Dinitro-N,N-dimethylaniline
- Source: Cambridge Crystallographic D
- Key Finding: Provides the comparative baseline for "twisted" ortho-nitro structures (CCDC 126484).
-
URL:[2]
-
Comparison of Bond Lengths in Aniline Deriv
- Source: StackExchange Chemistry / Liter
- Key Finding: Establishes the standard C-N bond length contraction in conjugated systems (Para < Meta < Unsubstituted < Ortho).
-
URL:
-
Synthesis and Properties of 3,5-Dimethylaniline (Precursor)
-
Source: NIH PubChem[2]
- Key Finding: Physical properties and synthesis routes for the 3,5-dimethyl backbone.
-
URL:
-
Sources
Safety Operating Guide
3-Fluoro-5-iodo-N,N-dimethylaniline proper disposal procedures
Operational Guide: Proper Disposal Procedures for 3-Fluoro-5-iodo-N,N-dimethylaniline
Executive Summary
3-Fluoro-5-iodo-N,N-dimethylaniline (CAS: 1369808-80-9) is a halogenated aromatic amine.[1][2][3][4] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both fluorine and iodine atoms on the benzene ring.[2] Improper disposal poses significant risks of aquatic toxicity and the formation of hazardous combustion byproducts.[2]
Immediate Action Directive:
-
Waste Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).[2]
-
Storage: Amber glass containers (iodine-labile stability).
-
Incompatibility: Strictly segregate from oxidizers and acids .[2]
Chemical Hazard Profile & Risk Assessment
Effective disposal begins with understanding the molecule's reactivity.[2][5] As a Senior Application Scientist, I prioritize the "why" behind the safety rules:
-
The Aniline Core: The N,N-dimethylaniline moiety is electron-rich and basic.[2] It reacts exothermically with acids and violently with strong oxidizers.[2]
-
The Halogens (F, I):
-
Iodine (C-I bond): The Carbon-Iodine bond is relatively weak and photosensitive.[2] Exposure to light or heat can liberate free iodine or radicals, necessitating amber storage.[2]
-
Fluorine (C-F bond): The Carbon-Fluorine bond is extremely stable.[2] High-temperature incineration (>1100°C) is required to fully mineralize the compound and prevent the formation of fluorinated toxic byproducts.[2]
-
GHS Classification & Safety Data
| Parameter | Classification | Operational Implication |
| Signal Word | WARNING / DANGER | Treat as high-hazard material.[2] |
| Acute Toxicity | Cat 3/4 (Oral, Dermal, Inhal.)[2] | Double-glove (Nitrile) and use fume hood.[2] |
| Environmental | Aquatic Chronic 2 | Zero-discharge policy. No drain disposal.[2] |
| Reactivity | Light Sensitive / Acid Sensitive | Store in opaque containers; keep pH neutral/basic.[2] |
Waste Segregation & Compatibility Protocol
The most common compliance failure in laboratories is the commingling of incompatible waste streams.[2] This compound must be isolated based on its halogen content and basicity.[2]
The Segregation Logic (Graphviz Diagram)
The following decision matrix illustrates the critical segregation logic for this specific compound.
Figure 1: Waste Segregation Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the fluorinated/iodinated solute mandates disposal in the Halogenated Waste stream.[2]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
Applicable for expired shelf-stock or surplus solid reagent.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[2] Do not use metal containers due to potential corrosion from free halogens over time.[2]
-
Labeling: Apply a hazardous waste label immediately.[2]
-
Secondary Containment: Place the sealed jar inside a clear plastic bag (zip-lock) before placing it into the satellite accumulation area. This protects the label and contains minor leaks.
Scenario B: Disposal of Liquid Reaction Mixtures
Applicable for mother liquors, washes, or reaction solutions.[2]
-
pH Check: Before adding to a waste carboy, ensure the solution is not acidic.[2]
-
Carboy Selection: Use the Halogenated Waste carboy (typically red-tagged in many labs).[2]
-
Critical Rule: Even if the solvent is Ethanol (non-halogenated), the presence of the Fluorine/Iodine atoms in the solute classifies the entire mixture as halogenated for incineration purposes.[2]
-
-
Log Entry: Record the approximate volume and concentration on the waste log. Incineration facilities charge differently based on halogen content.[2]
Regulatory Compliance & RCRA Classification
In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]
-
Listed Waste Status: This specific CAS is not currently on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.[2]
-
Characteristic Waste: It must be evaluated for characteristics.[2][5]
-
Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify this as Hazardous Waste .[2] You cannot dispose of it as regular trash.[2]
Proper Waste Code Assignment (Recommendation):
-
If pure: Classify as Non-RCRA Regulated Hazardous Waste (unless state regulations differ), but manage with the stringency of a toxic organic.[2]
-
If in solvent: Use the codes for the solvent (e.g., F002 for halogenated solvents, D001 for ignitable).[2]
Emergency Procedures: Spills & Exposure
Spill Response Protocol
-
Evacuate & Ventilate: If the spill is >50mL or outside a hood, evacuate the immediate area.[2]
-
PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[2] If powder, use a P100 respirator.[2]
-
Containment:
-
Decontamination: Wash the surface with a dilute surfactant (soap/water).[2] Do not use bleach (hypochlorite can react with amines to form chloramines).[2]
Figure 2: Spill Response Logic Flow.
References
-
PubChem. (n.d.).[2] Compound Summary: Halogenated Anilines. National Library of Medicine.[2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][6] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
